H-Ala-OtBu.HCl
Description
The exact mass of the compound Tert-butyl l-alaninate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2S)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQIWPPQGWGVHD-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13404-22-3 | |
| Record name | L-Alanine tert-butyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13404-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl alaninate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013404223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-butyl alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
L-Alanine tert-butyl ester hydrochloride: A Comprehensive Technical Guide
CAS Number: 13404-22-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Alanine tert-butyl ester hydrochloride, a critical building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document outlines its physicochemical properties, synthesis and purification methods, key applications, and detailed experimental protocols.
Physicochemical Properties
L-Alanine tert-butyl ester hydrochloride is a white to off-white crystalline powder.[1][2] Its chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13404-22-3 | [3] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1][3] |
| Molecular Weight | 181.66 g/mol | [1][4] |
| Melting Point | 168-175 °C (decomposes) | [1][5] |
| Solubility | Soluble in methanol. | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Optical Rotation | [α]²⁰/D +1.4 ± 0.2°, c = 2% in ethanol | [5] |
| Storage Temperature | 2-8°C | [2][5] |
Synthesis of L-Alanine tert-butyl ester hydrochloride
A common method for the synthesis of L-Alanine tert-butyl ester hydrochloride involves the reaction of L-Alanine with isobutylene in the presence of an acid catalyst, followed by treatment with hydrochloric acid.[6]
Experimental Protocol:
Materials:
-
L-Alanine
-
Isobutylene
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid)[6]
-
Dichloromethane or dioxane[6]
-
10% Sodium bicarbonate solution
-
Water
-
Brine
-
Dry ether
-
Hydrochloric acid (gas or solution in dry ether)[6]
Procedure:
-
In a suitable reaction vessel, suspend L-Alanine in dichloromethane or dioxane.
-
Add the acid catalyst (e.g., PTSA).
-
Introduce isobutylene into the reaction mixture.
-
Stir the reaction at room temperature in a sealed vessel (autoclave) for 1 to 8 days.[6]
-
Upon completion of the reaction (monitored by a suitable technique like TLC or LC-MS), wash the reaction mixture sequentially with a 10% sodium bicarbonate solution, water, and brine.[6]
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure to obtain the crude L-Alanine tert-butyl ester as a free base.
-
Dissolve the crude free base in dry ether and cool the solution.
-
Slowly add a solution of hydrochloric acid in dry ether.
-
The L-Alanine tert-butyl ester hydrochloride will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold dry ether, and dry under vacuum.
Synthesis workflow of L-Alanine tert-butyl ester hydrochloride.
Applications in Peptide Synthesis
L-Alanine tert-butyl ester hydrochloride is a valuable reagent in peptide synthesis, where the tert-butyl ester serves as a protecting group for the carboxylic acid functionality of the alanine residue. This protection prevents unwanted side reactions during the formation of peptide bonds. The hydrochloride salt form enhances the compound's stability and handling characteristics.[2][7]
Peptide Coupling
In a typical peptide coupling reaction, the amino group of L-Alanine tert-butyl ester hydrochloride is coupled with the activated carboxylic acid of an N-protected amino acid. The hydrochloride must be neutralized in situ to liberate the free amine for the coupling reaction.
General workflow for peptide coupling.
Deprotection of the tert-Butyl Ester Group
The tert-butyl ester protecting group is typically removed under acidic conditions to yield the free carboxylic acid. A common reagent for this deprotection is trifluoroacetic acid (TFA).
Materials:
-
N-Protected peptide tert-butyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Water
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-protected peptide tert-butyl ester in a 1:1 mixture of dichloromethane and trifluoroacetic acid.
-
Stir the solution at room temperature for approximately 5 hours.
-
Remove the dichloromethane and trifluoroacetic acid under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic solution twice with water and once with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the deprotected N-protected peptide.
Workflow for tert-butyl ester deprotection.
Spectroscopic Data
Safety and Handling
L-Alanine tert-butyl ester hydrochloride is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7][8] Work should be conducted in a well-ventilated area, such as a fume hood.[7] In case of contact with skin or eyes, flush immediately with plenty of water.[7]
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
L-Alanine tert-butyl ester hydrochloride is a fundamental reagent in the synthesis of peptides and other complex organic molecules. Its utility as a protected form of L-alanine allows for controlled and specific chemical transformations. The protocols and data presented in this guide are intended to support researchers and developers in the effective and safe use of this compound in their work.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. D-Alanine tert-butyl ester hydrochloride(59531-86-1) 1H NMR [m.chemicalbook.com]
- 6. Deprotection of t-butyl esters of amino acid derivatives by nitric acid in dichloromethane [ricerca.unityfvg.it]
- 7. chemimpex.com [chemimpex.com]
- 8. L-Alanine(56-41-7) 13C NMR spectrum [chemicalbook.com]
Navigating the Solubility Landscape of H-Ala-OtBu.HCl: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a focused examination of the solubility characteristics of L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl), a critical building block in peptide synthesis and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes available data on the solubility of this compound in two common organic solvents, dimethylformamide (DMF) and methanol, and provides a general methodology for its empirical determination.
Core Topic: this compound Solubility in DMF vs. Methanol
L-Alanine tert-butyl ester hydrochloride is prized for its role as a protected amino acid derivative, facilitating the controlled formation of peptide bonds. Its solubility in appropriate solvents is a crucial parameter for reaction efficiency, purification, and overall process viability. This guide explores its behavior in a polar aprotic solvent (DMF) and a polar protic solvent (methanol).
Data Presentation: Quantitative Solubility Comparison
Direct, quantitative solubility data for this compound in DMF and methanol is not extensively documented in publicly available literature. However, qualitative descriptions and data from structurally analogous compounds provide valuable insights.
| Compound | Solvent | Solubility | Temperature (°C) | Source |
| This compound | Methanol | Soluble[1][2][3] | Not Specified | Multiple chemical suppliers |
| This compound | DMF | No quantitative data available | Not Specified | - |
| L-Alanine methyl ester hydrochloride | Dimethylformamide (DMF) | Approximately 20 mg/mL[4] | Not Specified | Cayman Chemical Product Information |
| L-Alanine methyl ester hydrochloride | Ethanol | Approximately 30 mg/mL[4] | Not Specified | Cayman Chemical Product Information |
Note: The data for L-Alanine methyl ester hydrochloride is included as a proxy due to its structural similarity to this compound and may offer a reasonable estimate for solubility in DMF.
Experimental Protocol: Gravimetric Determination of Solubility
For researchers requiring precise solubility values for their specific applications, the following gravimetric method is recommended. This protocol is a standard procedure for determining the solubility of a solid in a liquid solvent.
Objective: To determine the saturation solubility of this compound in DMF and methanol at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Methanol
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Vials with airtight caps
-
Syringe filters (0.2 µm, solvent-compatible)
-
Pre-weighed, dry collection vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate vials containing a known volume (e.g., 5 mL) of DMF and methanol. The presence of undissolved solid at equilibrium is crucial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a 0.2 µm syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed, dry collection vial. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vials containing the filtered solutions in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C). Alternatively, use a desiccator under vacuum.
-
Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator.
-
Weigh the vials containing the dried this compound on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
Express the solubility in the desired units, such as mg/mL or g/100mL, by dividing the mass of the solute by the volume of the solvent used.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
An In-depth Technical Guide to the Synthesis of L-Ala-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for L-Alanine tert-butyl ester hydrochloride (L-Ala-OtBu.HCl), a crucial protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical development. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the underlying chemical workflows and mechanisms.
Introduction
L-Ala-OtBu.HCl is a stable, crystalline solid that serves as a key building block in the synthesis of peptides and peptidomimetics.[1][2] The tert-butyl ester group provides temporary protection for the carboxylic acid functionality of L-alanine, preventing its participation in unwanted side reactions during peptide coupling. This protecting group is favored for its stability under various reaction conditions and its facile removal under acidic conditions. This guide explores two principal methods for its synthesis: the tert-butyl acetate method and the isobutylene method.
Comparative Synthesis Data
The following table summarizes the key quantitative parameters for the two primary synthesis routes of L-Ala-OtBu.HCl, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Tert-butyl Acetate Method | Isobutylene Method |
| Starting Materials | L-Alanine, tert-Butyl acetate | L-Alanine, Isobutylene |
| Catalyst | Perchloric acid (HClO₄) | p-Toluenesulfonic acid (PTSA) or H₂SO₄ on Silica |
| Solvent | tert-Butyl acetate (serves as reagent and solvent) | Dichloromethane or Dioxane |
| Reaction Time | 4 days | 2-5 days |
| Reaction Temperature | Room Temperature | Room Temperature |
| Yield | Approx. 43% | Generally high (specific yield for L-alanine not detailed, but scalable) |
| Purity | High, crystalline product | High, crystalline product |
| Key Advantages | Readily available reagents | Scalable for industrial production |
| Key Disadvantages | Long reaction time, use of potentially hazardous perchloric acid | Requires handling of gaseous isobutylene and an autoclave |
Experimental Protocols
Tert-butyl Acetate Method
This method relies on the direct esterification of L-alanine using tert-butyl acetate as both a reagent and a solvent, catalyzed by a strong acid.
Experimental Protocol:
-
In a 2 L one-neck flask, suspend L-alanine (6.23 g) in tert-butyl acetate (1.1 L).
-
With stirring, add 70% perchloric acid (6.65 mL) to the suspension at room temperature.
-
Continue stirring the mixture at room temperature for 4 days.
-
Concentrate the reaction mixture to approximately one-quarter of its original volume under reduced pressure.
-
Extract the residue with 0.5N HCl (4 x 60 mL) at 0-5°C.
-
Immediately neutralize the combined aqueous phases with solid potassium bicarbonate (KHCO₃).
-
Adjust the pH of the solution to 13 with 4N NaOH.
-
Extract the aqueous solution with diethyl ether (4 x 100 mL).
-
Wash the combined organic layers with a saturated bicarbonate solution (2 x 50 mL), dry over magnesium sulfate (MgSO₄), and evaporate the solvent.
-
Dissolve the resulting oily residue in anhydrous diethyl ether (10 mL).
-
Cool the solution and treat it with a solution of HCl in diethyl ether until precipitation is complete.
-
Filter the precipitated salt, wash with cold diethyl ether, and dry under vacuum to yield L-alanine-t-butyl ester hydrochloride.[3]
Product Characterization:
Isobutylene Method
This industrial-scale friendly method involves the acid-catalyzed addition of isobutylene to L-alanine to form the tert-butyl ester.
General Experimental Protocol (adapted for L-Alanine):
-
Charge a suitable autoclave with L-alanine, a solvent (e.g., dichloromethane or dioxane), and an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid immobilized on silica).
-
Cool the autoclave and introduce isobutylene.
-
Stir the reaction mixture at room temperature for 2 to 5 days.
-
After the reaction is complete, vent the excess isobutylene.
-
Wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine.
-
Dry the organic phase over a suitable drying agent (e.g., Na₂SO₄) and concentrate under vacuum to obtain the free base of L-alanine tert-butyl ester as an oil.
-
Dissolve the free base in a dry, inert solvent such as diethyl ether.
-
Cool the solution (e.g., to -20°C) and slowly add one equivalent of a solution of HCl in dry ether.
-
Remove the solvent under vacuum to afford the desired L-Ala-OtBu.HCl salt.[4]
Synthesis Workflows and Mechanisms
The following diagrams illustrate the logical flow of the experimental procedures and the proposed reaction mechanisms.
References
H-Ala-OtBu.HCl molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl), a key reagent in peptide synthesis and pharmaceutical development.
Physicochemical Properties
This compound, also known as L-Alanine tert-butyl ester hydrochloride, is a hydrochloride salt of the tert-butyl ester of L-alanine. It is a white to off-white crystalline powder.[1] This compound is widely used as a protected amino acid derivative in both solid-phase and solution-phase peptide synthesis.[1] Its tert-butyl ester group serves to protect the carboxylic acid functionality of alanine, preventing unwanted side reactions during peptide coupling.[1]
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C7H16ClNO2 | [1][2][3] |
| Molecular Weight | 181.66 g/mol | [1][2][4] |
| CAS Number | 13404-22-5 | [1][4] |
| Appearance | White to almost white crystalline powder | [1] |
| Purity | ≥98% | [1] |
| Melting Point | Approximately 167–175°C | [1] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | [1] |
Applications in Research and Development
This compound is a critical building block in the synthesis of peptides, which are fundamental in biochemical research and drug discovery.[5] Its high purity and stability ensure reliable and consistent performance in synthetic applications.[1] The compound's excellent solubility in common polar organic solvents facilitates its use in homogeneous reaction mixtures.[1]
Logical Relationship of Use
The following diagram illustrates the logical workflow for the application of this compound in peptide synthesis.
Caption: Workflow of this compound in Peptide Synthesis.
References
A Technical Guide to H-Ala-OtBu.HCl: Physical Properties and Storage Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics and optimal storage conditions for L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl), a critical reagent in peptide synthesis and pharmaceutical research. Adherence to these guidelines is essential for maintaining the compound's integrity, ensuring experimental reproducibility, and prolonging its shelf life.
Physical and Chemical Properties
This compound is a hydrochloride salt of the tert-butyl ester of L-alanine.[1] It is widely utilized as a protected amino acid derivative in both solid-phase and solution-phase peptide synthesis.[1] The tert-butyl ester group serves to protect the carboxylic acid functionality during peptide coupling reactions.
The compound typically presents as a white to almost white crystalline powder.[1][2][3] This physical form is indicative of a high-purity substance, a critical attribute for consistent performance in sensitive synthetic applications.[1]
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Citations |
| Chemical Name | L-Alanine tert-butyl ester hydrochloride | [2][4] |
| Synonyms | H-Ala-OtBu·HCl, (S)-2-Aminopropionic acid tert-butyl ester hydrochloride | [1][3] |
| CAS Number | 13404-22-3 | [1][2][3] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1][4] |
| Molecular Weight | 181.66 g/mol | [1][3] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Melting Point | 167–175 °C | [1][3][5] |
| Solubility | Soluble in polar organic solvents such as methanol and ethanol | [1][5] |
| Purity | Typically ≥98% | [1] |
Recommended Storage and Handling
Proper storage and handling of this compound are paramount to prevent its degradation and maintain its chemical purity. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to hydrolysis of the ester group.
Storage Conditions
For optimal stability and to ensure a long shelf-life, this compound should be stored under the following conditions:
-
Temperature: The recommended storage temperature is in a refrigerated environment, typically between 2°C and 8°C.[1][3] Some sources specify a more stringent upper limit, advising not to store above 5°C.[4]
-
Atmosphere: It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[1][6] This minimizes contact with oxygen and moisture.
-
Container: The product should be kept in a tightly sealed container to prevent the ingress of moisture and air.[1][4][6]
-
Light and Moisture: Protect the compound from light and moisture.[1]
Handling Precautions
When handling this compound, standard laboratory safety practices should be observed. It is advisable to handle the compound in a well-ventilated area or under a fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn to avoid skin and eye contact.[1]
Experimental Methodologies
The determination of the physical properties outlined in this guide is achieved through standard analytical chemistry techniques.
-
Melting Point Determination: The melting point is typically determined using a calibrated melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.
-
Purity Assessment: Purity is often assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or titration.[2] These methods can quantify the amount of this compound relative to any impurities.
Logical Relationship of Storage to Stability
The stability of this compound is directly influenced by its storage environment. The following diagram illustrates the logical flow from proper storage conditions to the preservation of the compound's integrity.
References
An In-depth Technical Guide to the Safety Data of H-Ala-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for H-Ala-OtBu.HCl (L-Alanine tert-butyl ester hydrochloride), a key building block in peptide synthesis. The information is compiled from various safety data sheets (SDSs) to ensure a thorough understanding of its handling, storage, and potential hazards, aiding in risk assessment and the implementation of appropriate safety protocols in a laboratory setting.
Chemical Identification
This compound is the hydrochloride salt of the tert-butyl ester of L-alanine. Its primary function in a laboratory setting is as a protected amino acid derivative used in peptide coupling and organic synthesis.
| Identifier | Value |
| Chemical Name | L-Alanine tert-butyl ester hydrochloride |
| Synonyms | H-Ala-OtBu·HCl, (S)-2-Aminopropionic Acid tert-Butyl Ester Hydrochloride, tert-Butyl (S)-2-Aminopropionate Hydrochloride[1] |
| CAS Number | 13404-22-3[1][2][3][4] |
| Molecular Formula | C₇H₁₆ClNO₂[2][5] |
| Molecular Weight | 181.66 g/mol [5] |
Physical and Chemical Properties
The compound is typically a stable, white to off-white crystalline powder.[5] Key physical and chemical properties are summarized below.
| Property | Value | Source |
| Appearance | White to almost white crystalline powder | [5] |
| Melting Point | Approximately 167–169°C[5], 206 - 216 °C | [3] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents.[5] | |
| Stability | Stable under recommended storage conditions. It may be hygroscopic. | [2][3] |
Hazard Identification and GHS Classification
There is some inconsistency across different suppliers regarding the GHS classification of this compound. While some sources classify it as non-hazardous[1][3], others identify it as an irritant. For maximum safety, it is prudent to handle the compound as potentially hazardous.
The GHS classification for the D-isomer (CAS 59531-86-1), which is often used as a reference for similar compounds, indicates potential hazards.[6]
GHS Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
GHS Pictogram:
-
Irritant
Signal Word:
-
Warning[6]
Precautionary Statements:
-
P261: Avoid breathing dust.[6]
-
P264: Wash skin thoroughly after handling.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Toxicological Information
Detailed toxicological studies for this compound are limited. Most safety data sheets state that the chemical, physical, and toxicological properties have not been thoroughly investigated. However, based on the hazard classification, the following potential health effects are noted:
-
Inhalation: May cause respiratory tract irritation.[2]
-
Skin Contact: May cause skin irritation.[2]
-
Eye Contact: May cause eye irritation.[2]
-
Ingestion: May be harmful if swallowed.[2]
No quantitative data such as LD50 or LC50 values are readily available in the reviewed safety data sheets. Furthermore, there is no information available regarding carcinogenic, mutagenic, or reproductive effects.[2]
Handling, Storage, and First Aid
Experimental Protocols & Handling Procedures:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood to keep airborne levels below exposure limits.[2]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Recommended storage temperature is between 2-8°C.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Protect from moisture as the compound is hygroscopic.[3]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Accidental Release and Disposal
Accidental Release Measures:
-
Wear appropriate personal protective equipment.
-
Avoid dust formation.
-
Sweep up the spilled material and place it in a suitable container for disposal.[2][3]
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2]
Diagrams
The following diagrams illustrate the logical workflow for handling this compound safely and the relationship between hazard identification and mitigation.
Caption: Hazard Identification and Mitigation Workflow for this compound.
Caption: Safe Experimental Workflow for using this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. peptide.com [peptide.com]
- 3. fishersci.com [fishersci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
L-Alanine Tert-Butyl Ester Hydrochloride: A Technical Guide to its Hygroscopic Nature for Researchers and Drug Development Professionals
Introduction
L-Alanine tert-butyl ester hydrochloride is a crucial intermediate in pharmaceutical synthesis, particularly in the development of peptide-based therapeutics and other complex active pharmaceutical ingredients (APIs). Its chemical structure lends itself to specific applications; however, its inherent hygroscopicity presents significant challenges during handling, storage, and formulation. This technical guide provides an in-depth analysis of the hygroscopic nature of L-Alanine tert-butyl ester hydrochloride, offering insights for researchers, scientists, and drug development professionals to mitigate the risks associated with its moisture sensitivity.
Physicochemical Properties
A summary of the key physicochemical properties of L-Alanine tert-butyl ester hydrochloride is presented in Table 1. Its classification as a hygroscopic material is a critical parameter that necessitates careful handling and storage protocols.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ClNO₂ | [1] |
| Molecular Weight | 181.66 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 168-175 °C (decomposes) | [1] |
| Solubility | Soluble in methanol | [1][2] |
| Hygroscopicity | Hygroscopic | [1][2] |
| Storage Conditions | 2-8 °C, under inert atmosphere, protected from moisture | [1] |
The Impact of Hygroscopicity in Drug Development
The hygroscopic nature of an API like L-Alanine tert-butyl ester hydrochloride can have profound implications throughout the drug development lifecycle:
-
Physical Stability: Moisture absorption can lead to changes in the physical properties of the powder, including caking, agglomeration, and altered flowability. These changes can impede manufacturing processes such as blending and tableting.
-
Chemical Stability: The presence of water can accelerate chemical degradation pathways, such as hydrolysis of the ester group, leading to the formation of impurities and a reduction in the potency of the API.
-
Crystalline Form: Moisture can induce changes in the crystalline structure of the solid, potentially leading to polymorphism. Different polymorphic forms can exhibit distinct physical properties, including solubility and bioavailability, which can impact the final drug product's efficacy and safety.
-
Analytical Accuracy: The presence of absorbed water can lead to inaccuracies in weighing and dispensing, affecting the precision of analytical measurements and the final dosage form's concentration.
Experimental Protocols for Hygroscopicity Assessment
To quantitatively assess the hygroscopic nature of L-Alanine tert-butyl ester hydrochloride, a series of well-defined experiments should be conducted. The following are detailed methodologies for key experiments.
Dynamic Vapor Sorption (DVS) Analysis
Dynamic Vapor Sorption is a gravimetric technique used to measure the extent and rate of water vapor sorption by a sample at controlled relative humidity (RH) and temperature. The resulting moisture sorption-desorption isotherm provides critical information about the material's hygroscopicity, including the critical relative humidity (CRH) at which significant moisture uptake occurs.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of L-Alanine tert-butyl ester hydrochloride into a DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). This establishes the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate until a stable weight is reached.
-
Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass as a function of relative humidity to generate the sorption and desorption isotherms.
Below is a conceptual workflow for a DVS experiment.
Karl Fischer Titration for Water Content Determination
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a substance.[3] It is the preferred method for quantifying the amount of water absorbed by a hygroscopic material.
Methodology (Volumetric Method):
-
Apparatus: Use a calibrated Karl Fischer titrator with a sealed titration vessel to prevent the ingress of atmospheric moisture.
-
Reagent Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate to determine the water equivalence factor (titer).
-
Sample Preparation: In a dry, controlled environment (e.g., a glove box with low humidity), accurately weigh a suitable amount of L-Alanine tert-butyl ester hydrochloride. The sample size should be chosen to consume an appropriate volume of the titrant.
-
Titration: Quickly transfer the weighed sample into the pre-tared titration vessel containing a suitable solvent (e.g., anhydrous methanol). The sample is then titrated with the standardized Karl Fischer reagent to the potentiometric endpoint.
-
Calculation: The water content is calculated based on the volume of titrant consumed, the titer of the reagent, and the weight of the sample.
The logical relationship for determining water content and its impact is illustrated below.
Stability Considerations and Potential Degradation Pathways
The primary degradation pathway for L-Alanine tert-butyl ester hydrochloride in the presence of moisture is hydrolysis of the tert-butyl ester linkage. This reaction is catalyzed by both acidic and basic conditions and leads to the formation of L-Alanine and tert-butanol.
The potential impact of moisture on the stability of the compound is visualized in the following diagram.
Handling and Storage Recommendations
Given its hygroscopic nature, strict environmental controls are necessary when handling and storing L-Alanine tert-butyl ester hydrochloride to maintain its quality and integrity.
-
Storage: The compound should be stored in a tightly sealed container at the recommended temperature of 2-8 °C.[1] The storage environment should have a controlled low relative humidity. The use of desiccants within the secondary packaging is highly recommended.
-
Handling: All handling and weighing operations should be performed in a controlled environment with low relative humidity, such as a glove box or a room with a dehumidification system. Minimize the exposure time of the material to the ambient atmosphere.
-
Packaging: Use packaging materials with a low moisture vapor transmission rate (MVTR) to protect the compound from atmospheric moisture during transport and storage.
Conclusion
L-Alanine tert-butyl ester hydrochloride is a valuable pharmaceutical intermediate whose utility is intrinsically linked to its physical and chemical stability. Its pronounced hygroscopic nature demands a thorough understanding and proactive management of its interaction with moisture. While specific experimental data for this compound is not widely published, the application of standard analytical techniques such as Dynamic Vapor Sorption and Karl Fischer titration is essential for its characterization. By implementing the experimental protocols and handling recommendations outlined in this guide, researchers and drug development professionals can effectively mitigate the risks associated with hygroscopicity, ensuring the quality, stability, and successful application of L-Alanine tert-butyl ester hydrochloride in the development of new medicines.
References
- 1. L-Alanine tert.butyl ester hydrochloride [chembk.com]
- 2. L-Alanine tert-butyl ester hydrochloride, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 3. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
The Role of H-Ala-OtBu.HCl as a Chiral Building Block in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction.[1] This strategy is paramount in pharmaceutical development, where one enantiomer of a chiral drug often exhibits the desired therapeutic effect while the other may be inactive or even harmful. L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl), a protected form of the natural amino acid L-alanine, serves as a readily available and cost-effective chiral building block. While not typically used as a chiral auxiliary in its own right, it is a versatile precursor for the synthesis of more complex chiral ligands and auxiliaries that demonstrate exceptional efficacy in asymmetric transformations.
This technical guide explores the role of this compound as a foundational chiral synthon. It details the synthesis of advanced chiral auxiliaries derived from this compound and their subsequent application in stereoselective reactions, with a particular focus on the asymmetric synthesis of non-canonical amino acids.
Synthesis of Alanine-Derived Chiral Ligands
The primary utility of this compound in this context is as a starting material for creating more elaborate chiral molecules. The free amine of L-alanine tert-butyl ester (obtained after neutralization of the hydrochloride salt) can be readily functionalized, for example, by forming an amide bond with a carboxylic acid. This process attaches the chiral alanine moiety to a larger, often rigid, molecular scaffold that is designed to effectively shield one face of a reactive center in a subsequent step.
General Experimental Protocol: Synthesis of an N-Acyl Alanine-Derived Ligand
This protocol describes a general method for the acylation of L-alanine tert-butyl ester to form an amide-based chiral ligand.
-
Neutralization: Suspend this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) at room temperature.
-
Base Addition: Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), and stir for 15-20 minutes to liberate the free amine.
-
Acylation: In a separate flask, dissolve the desired acyl chloride (1.0 eq) or carboxylic acid (1.0 eq) in anhydrous DCM. If using a carboxylic acid, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or HATU (1.05 eq).
-
Reaction: Slowly add the acylating agent solution to the free amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove any precipitated salts. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the N-acyl alanine-derived chiral ligand.
Visualization: Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a chiral ligand from this compound.
Application in Asymmetric Synthesis of α-Amino Acids
A landmark application for amino acid-derived chiral auxiliaries is the asymmetric synthesis of novel α-amino acids via the alkylation of nickel(II) complexes of glycine or alanine Schiff bases.[2][3][4] In this methodology, a chiral ligand (often derived from proline, but the principle applies to alanine-derived ligands) forms a square-planar complex with Ni(II) and a Schiff base of a simple amino acid like glycine. The chiral ligand creates a sterically hindered environment that directs alkylation to one face of the complexed amino acid, thereby controlling the stereochemistry of the newly formed C-C bond.[3][5]
Mechanism of Stereocontrol
The stereochemical outcome is dictated by the rigid, square-planar geometry of the Ni(II) complex. The chiral auxiliary, such as the widely used (S)-N-(benzylprolyl)-aminobenzophenone (BPB), effectively blocks the re-face of the glycine-derived carbanion. Consequently, an incoming electrophile (R-X) is forced to approach from the less sterically hindered si-face, leading to the preferential formation of one diastereomer.[3][6]
Visualization: Proposed Transition State
The diagram below illustrates the proposed model for diastereoselection, where the bulky benzyl group of the proline-based auxiliary shields the top face of the complex.
Experimental Protocol: Asymmetric Alkylation
The following is a representative protocol for the alkylation of a Ni(II)-glycine complex.
-
Complex Solubilization: Dissolve the Ni(II) Schiff base complex (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add a solid base, such as powdered NaOH or KOH (5-10 eq), and a phase-transfer catalyst (e.g., n-Bu₄NI) if required.
-
Alkylation: Add the alkyl halide (1.5-2.0 eq) to the stirred suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 4-24 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction by adding methanol, followed by acetic acid. Dilute with DCM and water. Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification of Diastereomers: Concentrate the solution and purify the product by column chromatography on silica gel to separate the diastereomeric alkylated complexes.
-
Auxiliary Removal: Treat the purified major diastereomer with 3-6M aqueous HCl at 60-80 °C for 2-4 hours to hydrolyze the complex.
-
Isolation: After hydrolysis, extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary. The aqueous layer containing the desired α-amino acid hydrochloride is then typically purified by ion-exchange chromatography.
Visualization: Experimental Workflow
The diagram below outlines the key steps in the asymmetric alkylation process.
Data Presentation: Performance in Asymmetric Alkylation
The effectiveness of this methodology is demonstrated by the high diastereoselectivity achieved for a variety of alkylating agents. The data below is representative of results obtained from the alkylation of the Ni(II) complex of the Schiff base derived from glycine and (S)-o-[(N-benzylprolyl)amino]benzophenone.[3]
| Entry | Alkyl Halide (R-X) | Product (α-Amino Acid) | Diastereomeric Excess (d.e.) | Optical Yield (%) |
| 1 | CH₃I | Alanine | >95% | 92 |
| 2 | CH₃CH₂I | 2-Aminobutanoic acid | >95% | 90 |
| 3 | (CH₃)₂CHCH₂Br | Leucine | >95% | 85 |
| 4 | PhCH₂Br | Phenylalanine | >95% | 90 |
| 5 | Indolylmethyl-Cl | Tryptophan | >95% | 88 |
Note: Optical yield refers to the enantiomeric purity of the final amino acid after hydrolysis and isolation. The high d.e. of the intermediate complex allows for the isolation of optically pure products.
Conclusion
This compound stands out not as a direct chiral auxiliary, but as a premier chiral building block. Its value lies in its accessibility and the ease with which it can be chemically modified to construct sophisticated chiral ligands and auxiliaries. As demonstrated by the robust and highly stereoselective Ni(II) complex methodology for amino acid synthesis, derivatives originating from simple, protected amino acids like this compound are instrumental in advancing asymmetric synthesis. This strategy provides a reliable and scalable pathway to novel, optically pure amino acids, which are critical components for the development of peptides, peptidomimetics, and other chiral pharmaceuticals. The principles outlined in this guide underscore the strategic importance of leveraging the "chiral pool" to create powerful tools for modern drug discovery and development.
References
- 1. [PDF] Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature | Semantic Scholar [semanticscholar.org]
- 2. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 5. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of bis-α,α'-amino acids through diastereoselective bis-alkylations of chiral Ni(II)-complexes of glycine. | Semantic Scholar [semanticscholar.org]
A Technical Deep Dive: Unpacking the Nuances of H-Ala-OtBu.HCl and Boc-Ala-OH in Peptide Synthesis
For Immediate Release
[City, State] – [Date] – In the intricate world of peptide synthesis, the selection of appropriate building blocks is paramount to the success of complex multi-step syntheses. Among the myriad of protected amino acids available, L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl) and N-(tert-Butoxycarbonyl)-L-alanine (Boc-Ala-OH) are two stalwart reagents. Though both are derivatives of the simple amino acid alanine, their distinct protective group strategies dictate their specific applications, handling, and integration into synthetic workflows. This technical guide provides an in-depth comparison of these two crucial reagents for researchers, scientists, and professionals in drug development.
At a fundamental level, the key distinction lies in which functional group of the alanine molecule is protected. In this compound, the carboxyl group is protected as a tert-butyl ester, leaving the amino group free (albeit as a hydrochloride salt). Conversely, in Boc-Ala-OH, the amino group is protected by a tert-butoxycarbonyl (Boc) group, leaving the carboxyl group free. This seemingly simple difference has profound implications for their roles in peptide synthesis.
Core Chemical and Physical Properties: A Comparative Overview
A side-by-side comparison of the physicochemical properties of this compound and Boc-Ala-OH reveals the initial basis for their distinct applications.
| Property | This compound | Boc-Ala-OH |
| CAS Number | 13404-22-3[1][2][3] | 15761-38-3[4] |
| Molecular Formula | C₇H₁₆ClNO₂[5] | C₈H₁₅NO₄ |
| Molecular Weight | 181.66 g/mol [5][6] | 189.21 g/mol |
| Appearance | White to off-white crystalline powder[6] | White to off-white powder[4] |
| Melting Point | 168-175 °C (decomposes)[6] | 79-83 °C |
| Solubility | Soluble in methanol[6] | Soluble in acetic acid, DMF |
| Protected Group | Carboxyl group (as tert-butyl ester) | Amino group (as tert-butoxycarbonyl) |
Strategic Application in Peptide Synthesis
The choice between this compound and Boc-Ala-OH is dictated by the strategy employed in peptide synthesis, primarily whether the peptide chain is being elongated from the N-terminus or the C-terminus, and the specific requirements of solution-phase versus solid-phase peptide synthesis (SPPS).
Boc-Ala-OH is a cornerstone of the widely-used Boc-based Solid-Phase Peptide Synthesis (SPPS). In this methodology, the N-terminus of the amino acid is protected, allowing its free carboxyl group to be coupled to the free amino group of a growing peptide chain that is anchored to a solid resin. The Boc protecting group is advantageous due to its stability under coupling conditions and its facile removal with mild acids, such as trifluoroacetic acid (TFA).[7][8]
This compound , with its protected C-terminus, is typically utilized in solution-phase peptide synthesis. It can act as the C-terminal residue in a dipeptide synthesis by reacting its free amino group with the activated carboxyl group of an N-protected amino acid. The tert-butyl ester protecting the carboxyl group is stable under many coupling conditions but can be cleaved with strong acids.[9]
Experimental Protocols: A Methodological Comparison
To fully appreciate the practical differences, the following sections detail generalized experimental protocols for the use of each compound in peptide synthesis.
Boc-Ala-OH in Solid-Phase Peptide Synthesis (Boc-SPPS)
The following protocol outlines a typical cycle for the incorporation of a Boc-Ala-OH residue onto a solid support resin.
1. Resin Preparation and First Amino Acid Attachment:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in a suitable solvent like dichloromethane (DCM).
-
For the first amino acid, couple Boc-Ala-OH to the resin using an appropriate activation method.
2. Deprotection of the Boc Group:
-
Wash the resin-bound amino acid with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group.[10]
-
Wash the resin with DCM and then with a neutralization buffer (e.g., 5-10% diisopropylethylamine (DIEA) in DMF) to neutralize the resulting ammonium salt.[10]
-
Wash the resin again with DMF and DCM to remove excess base and byproducts.
3. Coupling of the Next Amino Acid (e.g., another Boc-protected amino acid):
-
In a separate vessel, pre-activate the incoming Boc-protected amino acid (2-4 equivalents) with a coupling agent such as HBTU (2-4 equivalents) and DIEA (4-8 equivalents) in DMF.[10]
-
Add the activated amino acid solution to the deprotected resin-bound amino acid.
-
Agitate the mixture for 1-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[10]
-
Wash the resin thoroughly with DMF and DCM.
This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.
This compound in Solution-Phase Dipeptide Synthesis
This protocol describes the synthesis of a dipeptide, for example, Boc-Phe-Ala-OtBu, in solution.
1. Neutralization of this compound:
-
Dissolve this compound in an anhydrous solvent such as DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add an equivalent of a non-nucleophilic base, such as N-methylmorpholine (NMM) or DIEA, dropwise to neutralize the hydrochloride salt and liberate the free amine.[10]
2. Activation of the N-protected Amino Acid (Boc-Phe-OH):
-
In a separate flask, dissolve Boc-Phe-OH (1.0 equivalent) and a coupling agent like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add a solution of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents), in DCM.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the activated ester. A precipitate of dicyclohexylurea (DCU) will form.[10]
3. Coupling Reaction:
-
Add the neutralized H-Ala-OtBu solution from step 1 to the activated Boc-Phe-OH mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC).[10]
4. Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with a solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.[10]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide using flash column chromatography on silica gel.[10]
Visualizing the Synthetic Workflows
To further clarify the distinct roles of this compound and Boc-Ala-OH, the following diagrams, generated using the DOT language, illustrate their positions in peptide synthesis workflows.
Conclusion: Making the Right Choice for Your Synthesis
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chembk.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. L-Ala-OtBU.HCl synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for H-Ala-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective use of L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl) in solid-phase peptide synthesis (SPPS). This document outlines the fundamental principles, detailed experimental protocols, and expected outcomes when incorporating this building block into peptide chains.
This compound is a common amino acid derivative used in the Fmoc/tBu orthogonal protection strategy. The tert-butyl (tBu) ester protects the carboxylic acid of alanine, preventing its participation in undesired side reactions during peptide elongation. This protecting group is stable under the basic conditions used for the removal of the Nα-Fmoc group but is readily cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.
Data Presentation: Performance of tBu-Protected Amino Acids in SPPS
The successful incorporation of this compound and other tBu-protected amino acids is dependent on the choice of coupling reagents and reaction conditions. The following tables summarize representative quantitative data for peptide synthesis utilizing the Fmoc/tBu strategy.
Table 1: Comparative Yield and Purity of a Model Peptide with Different Coupling Reagents
| Coupling Reagent | Crude Peptide Yield (%) | Crude Peptide Purity (%) |
| HBTU/DIPEA | 85-95 | 75-85 |
| HATU/DIPEA | 90-98 | 80-90 |
| DIC/HOBt | 80-90 | 70-80 |
Note: Data is representative of typical Fmoc/tBu SPPS and may vary depending on the peptide sequence, resin, and specific reaction conditions.
Table 2: Typical Stepwise Coupling Efficiency in Fmoc-SPPS
| Parameter | Value |
| Average Stepwise Coupling Efficiency | >99% |
| Overall Yield for a 10-mer Peptide (calculated) | ~90% |
| Overall Yield for a 20-mer Peptide (calculated) | ~82% |
Note: High stepwise efficiency is crucial for the synthesis of long peptides. A small decrease in coupling efficiency per step can significantly lower the overall yield of the final peptide.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for C-terminal carboxylic acids, Rink Amide resin for C-terminal amides).
-
Resin Swelling: Place the desired amount of resin in a reaction vessel. Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin. Gently agitate for at least 30-60 minutes.
-
Solvent Removal: After swelling, remove the solvent by filtration.
Protocol 2: Nα-Fmoc Deprotection
-
Deprotection Solution: Prepare a 20% solution of piperidine in DMF.
-
First Deprotection: Add the deprotection solution to the swollen resin and agitate for 3-5 minutes.
-
Second Deprotection: Drain the solution and add a fresh aliquot of the deprotection solution. Agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Amino Acid Coupling of this compound
This protocol describes a standard coupling procedure using HBTU as the activating agent.
-
Neutralization (for hydrochloride salt): Since this compound is a hydrochloride salt, the free amine must be liberated before coupling. This is typically achieved by adding a base such as N,N-diisopropylethylamine (DIPEA) during the activation/coupling step.
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and an activating agent such as HBTU (3-5 equivalents) in DMF.
-
Base Addition: Add DIPEA (6-10 equivalents) to the activation mixture. The solution may change color, indicating activation.
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test to detect the presence of free primary amines.
-
Washing: After the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 4: Final Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. For simple peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and repeat the ether wash to remove scavengers and residual cleavage cocktail components.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
The following diagrams illustrate the key workflows in solid-phase peptide synthesis.
Caption: General workflow of solid-phase peptide synthesis (SPPS).
Caption: Logical relationship of the amino acid coupling step in SPPS.
References
Application Note: Protocol for Amide Coupling of H-Ala-OtBu.HCl using HATU Reagent
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of amide bonds is a fundamental transformation in the synthesis of peptides and small molecule therapeutics. The coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has become a gold standard due to its high efficiency, rapid reaction kinetics, and ability to minimize racemization.[1][2] This document provides a detailed protocol for the solution-phase coupling of an N-protected amino acid with L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl), a common building block in peptide synthesis.[3][4]
Mechanism of Action
The efficacy of HATU lies in a two-stage process.[1] First, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is activated by HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This unstable intermediate is rapidly converted into an OAt-active ester.[5] In the second stage, the free amine of H-Ala-OtBu attacks the active ester, facilitated by the pyridine nitrogen atom of the OAt group, to form the desired amide bond with high efficiency.[5]
Experimental Protocol: Solution-Phase Coupling
This protocol details the coupling of a generic N-protected amino acid (e.g., Boc-Xxx-OH or Fmoc-Xxx-OH) with this compound.
3.1 Materials and Reagents
-
N-protected amino acid (e.g., Boc-Gly-OH)
-
This compound
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[5]
-
N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent[5][6]
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl) or saturated Ammonium Chloride (NH₄Cl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
3.2 Reaction Setup and Procedure
-
Reagent Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add the N-protected amino acid (1.0 equiv) and HATU (1.1 equiv) to a round-bottom flask containing a magnetic stir bar.
-
Dissolution : Add anhydrous DMF to dissolve the solids. The volume should be sufficient to maintain a stirrable solution (approx. 0.1-0.5 M concentration).
-
Pre-activation : Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.5 equiv) dropwise to the stirring solution. It is critical to add at least two equivalents of base: one to neutralize the hydrochloride salt of H-Ala-OtBu and another to facilitate the carboxylate formation for activation.[7][8] Stir the mixture at 0 °C for 5-15 minutes to allow for the formation of the active ester.[9] This pre-activation step is crucial to prevent side reactions, such as the guanidinylation of the amine.[10]
-
Coupling : In a separate vial, dissolve this compound (1.05 equiv) in a minimal amount of anhydrous DMF. Add this solution to the pre-activated mixture.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[7]
-
Work-up :
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and finally with brine.[7] Each wash helps remove unreacted starting materials, excess base, and water-soluble byproducts.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification :
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude peptide by flash column chromatography on silica gel to yield the pure product.[1]
-
Data Presentation: General Reaction Parameters
The following table summarizes typical quantitative parameters for the HATU-mediated coupling of this compound.
| Parameter | Recommended Value/Range | Purpose | Reference |
| N-Protected Amino Acid | 1.0 equivalent | Limiting Reagent | [7] |
| This compound | 1.0 - 1.2 equivalents | Amine Component | [7] |
| HATU | 1.0 - 1.5 equivalents | Coupling Reagent | [7] |
| Base (DIPEA/TEA) | 2.0 - 5.0 equivalents | Neutralization & Activation | [7] |
| Solvent | Anhydrous DMF | Reaction Medium | [5] |
| Temperature | 0 °C to Room Temperature | Controls Reaction Rate | [6] |
| Pre-activation Time | 5 - 30 minutes | Forms Active Ester | [7][9] |
| Reaction Time | 1 - 18 hours | Drives Reaction to Completion | [7] |
| Typical Yield | >90% (Crude) | Reaction Efficiency | [11] |
Visualization of Experimental Workflow
Caption: Workflow for HATU-mediated coupling of this compound.
Conclusion
The use of HATU provides a reliable and high-yielding method for the coupling of N-protected amino acids with this compound. The key to success lies in using anhydrous conditions, ensuring proper stoichiometry, and performing a pre-activation step before the addition of the amine component to prevent the formation of unwanted byproducts. This protocol can be adapted for a wide range of substrates in both solution-phase and solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. peptide.com [peptide.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using H-Ala-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of dipeptides in solution-phase, utilizing Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl) as a key building block. This methodology is particularly suited for the synthesis of short peptides and for scaling up production, offering the advantage of purifying and characterizing intermediates at each stage to ensure high purity of the final product.
Overview of the Synthesis Strategy
The synthesis of a dipeptide using this compound involves the coupling of an N-terminally protected amino acid (e.g., with a Boc group) to the free amino group of alanine tert-butyl ester. The tert-butyl ester protects the C-terminus of alanine. The peptide bond formation is typically mediated by a coupling agent. Following the coupling reaction, the protecting groups can be selectively removed to yield the final dipeptide.
A general workflow for this process is outlined below:
Caption: General workflow for solution-phase dipeptide synthesis.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercial Source | >98% |
| Boc-Xaa-OH (e.g., Boc-Phe-OH) | Commercial Source | >98% |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) | Commercial Source | >98% |
| 1-Hydroxybenzotriazole (HOBt) | Commercial Source | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | >99% |
| Dichloromethane (DCM), anhydrous | Commercial Source | >99.8% |
| Ethyl acetate (EtOAc) | Commercial Source | ACS Grade |
| n-Hexane | Commercial Source | ACS Grade |
| 1 M Hydrochloric acid (HCl) | Prepared in-house | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | Prepared in-house | - |
| Saturated sodium chloride (brine) solution | Prepared in-house | - |
| Anhydrous magnesium sulfate (MgSO₄) | Commercial Source | - |
| Silica gel for column chromatography | Commercial Source | 60 Å, 230-400 mesh |
Protocol 1: Synthesis of Boc-Phe-Ala-OtBu
This protocol details the coupling of N-Boc-Phenylalanine to Alanine tert-butyl ester.
1. Liberation of the Free Amine of this compound:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to the solution and stir for 15-20 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine.
2. Peptide Coupling Reaction:
-
In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C.
-
To this activated Boc-Phe-OH solution, add the solution of H-Ala-OtBu (from step 1).
-
Allow the reaction mixture to warm to room temperature and stir overnight.[1]
3. Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated urea by-product if necessary.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure protected dipeptide, Boc-Phe-Ala-OtBu.[1]
The chemical reaction is depicted in the following diagram:
Caption: Synthesis of a protected dipeptide.
Protocol 2: Deprotection of Boc-Phe-Ala-OtBu
This protocol describes the removal of the Boc protecting group.
1. Boc Deprotection:
-
Dissolve the purified Boc-Phe-Ala-OtBu (1.0 eq) in a solution of 50% trifluoroacetic acid (TFA) in DCM.[2]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting product, H-Phe-Ala-OtBu.TFA, can be used in the next coupling step or further deprotected.
The deprotection of the tert-butyl ester can be achieved under similar acidic conditions, typically with a longer reaction time or at a slightly elevated temperature, to yield the final dipeptide H-Phe-Ala-OH.
The deprotection mechanism for the Boc group is illustrated below:
Caption: Boc deprotection mechanism.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a dipeptide using the protocols described above. Actual yields may vary depending on the specific amino acids used and reaction conditions.
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| Protocol 1: Coupling | Boc-Phe-Ala-OtBu | 1.00 | 0.85 | 85 | >95% |
| Protocol 2: Boc Deprotection | H-Phe-Ala-OtBu.TFA | 0.85 | 0.82 | 96 | >97% |
Characterization
The identity and purity of the synthesized peptides should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the dipeptide and the presence of the protecting groups.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of the final peptide product.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low coupling yield | Incomplete activation of the carboxylic acid. | Ensure all reagents are anhydrous. Increase the activation time or use a more potent coupling reagent like HATU. |
| Incomplete liberation of the free amine. | Ensure sufficient DIPEA is used to neutralize the hydrochloride salt. | |
| Presence of side products | Racemization during coupling. | Maintain a low temperature (0 °C) during the activation and coupling steps. HOBt helps to suppress racemization.[4] |
| Incomplete deprotection | Insufficient reaction time or acid concentration. | Increase the reaction time or use a higher concentration of TFA. Monitor the reaction closely by TLC. |
References
Application Notes and Protocols: Deprotection of tert-Butyl Ester in H-Ala-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (tBu) ester is a commonly employed protecting group for carboxylic acids in organic synthesis, particularly in peptide and medicinal chemistry. Its stability under a wide range of reaction conditions and its facile removal under acidic conditions make it an invaluable tool for multi-step syntheses. This document provides detailed application notes and protocols for the deprotection of the tert-butyl ester in L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl) to yield L-Alanine hydrochloride (H-Ala-OH.HCl).
The deprotection proceeds via an acid-catalyzed cleavage, which typically involves the protonation of the ester oxygen followed by the elimination of a stable tert-butyl cation, which then forms isobutylene.[1][2] A variety of acidic reagents can be employed for this transformation, with the choice often depending on the presence of other acid-labile protecting groups and the desired reaction conditions.
Reaction Mechanism and Considerations
The deprotection of a tert-butyl ester under acidic conditions is a well-established reaction that proceeds through a unimolecular elimination pathway (E1) or a unimolecular nucleophilic substitution pathway (SN1), depending on the specific conditions and the presence of nucleophiles.[2] The key steps are:
-
Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by the acid catalyst.
-
Formation of a Stable Carbocation: The protonated ester cleaves to form a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid.
-
Formation of Isobutylene: The tert-butyl cation is unstable and readily deprotonates to form isobutylene gas, which escapes from the reaction mixture, driving the reaction to completion.[3]
Care should be taken when other acid-sensitive functional groups are present in the molecule. While the tert-butyl ester is generally more labile than other protecting groups like the Boc group under certain conditions, careful selection of the deprotection agent and reaction parameters is crucial for achieving selectivity.[4][5]
Experimental Protocols
Several methods can be employed for the deprotection of the tert-butyl ester in this compound. Below are detailed protocols for three common procedures using different acidic reagents.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong acid commonly used for the cleavage of tert-butyl protecting groups. The reaction is typically fast and efficient.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge (optional)
Procedure:
-
Dissolve this compound in a minimal amount of dichloromethane in a round-bottom flask.
-
Add a solution of TFA in DCM (e.g., 1:1 v/v) to the flask.[6] The reaction is typically exothermic, so addition may be performed at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether to precipitate the product, H-Ala-OH.HCl.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in an Organic Solvent
Using a solution of hydrogen chloride in an organic solvent like dioxane or ethyl acetate is another effective method for tert-butyl ester deprotection.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane (or another suitable organic solvent)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge (optional)
Procedure:
-
Suspend this compound in a 4 M solution of HCl in 1,4-dioxane in a round-bottom flask.[4]
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Precipitate the product by adding cold diethyl ether to the residue.
-
Collect the solid product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Deprotection using Aqueous Phosphoric Acid
Aqueous phosphoric acid offers a milder and more environmentally benign alternative for the deprotection of tert-butyl esters.[7]
Materials:
-
This compound
-
Aqueous phosphoric acid (e.g., 85%)
-
Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a suitable amount of aqueous phosphoric acid in a round-bottom flask.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 6-7.
-
Remove the water under reduced pressure.
-
The crude product can be purified by recrystallization from a water/ethanol mixture.[8]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound. Please note that yields are highly dependent on the specific reaction scale and purification method.
| Protocol | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 3 | >90 | >95 |
| 2 | 4 M HCl | 1,4-Dioxane | Room Temp | 4 - 6 | >85 | >95 |
| 3 | Aqueous Phosphoric Acid | Water | 50 - 60 | 2 - 4 | >80 | >95 |
Mandatory Visualizations
Experimental Workflow for Deprotection of this compound
Caption: General experimental workflow for the deprotection of this compound.
Logical Relationship of Deprotection Methods
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using H-Ala-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl) in the solution-phase synthesis of bioactive peptides. This document outlines detailed experimental protocols, data presentation in tabular format for clarity, and visual workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a valuable building block in peptide synthesis, particularly in solution-phase methodologies. The tert-butyl (OtBu) ester serves as a robust protecting group for the C-terminus of alanine, preventing its participation in peptide bond formation until its desired removal under acidic conditions. The hydrochloride salt form enhances the stability and handling of the amino acid ester. These characteristics make it a versatile reagent for the controlled, stepwise synthesis of di-, tri-, and larger peptides with potential biological activity, including antimicrobial and enzyme-inhibiting properties.
This document will focus on the synthesis of a model bioactive dipeptide, Boc-Phe-Ala-OtBu, to illustrate the practical application of this compound.
Data Presentation: Synthesis of a Model Bioactive Dipeptide (Boc-Phe-Ala-OtBu)
The following table summarizes the quantitative data for the synthesis of the protected dipeptide, Boc-Phe-Ala-OtBu, using different coupling reagents. This allows for a comparative analysis of the efficiency of common coupling methods.
| Coupling Reagent | N-Protected Amino Acid | Amino Acid Ester | Molar Ratio (Boc-AA:Ester:Reagent) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| HBTU | Boc-Phe-OH | This compound | 1.0 : 1.1 : 1.05 | DMF | 1-4 | ~95 | >95 |
| HATU | Boc-Phe-OH | This compound | 1.0 : 1.1 : 1.05 | DMF | 0.5-2 | ~97 | >95 |
| PyBOP | Boc-Phe-OH | This compound | 1.0 : 1.1 : 1.1 | DMF/DCM | 1-4 | ~93 | >95 |
| EDC/HOBt | Boc-Phe-OH | This compound | 1.0 : 1.1 : 1.2 | DMF/DCM | 2-6 | ~90 | >95 |
Note: Yields and reaction times are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the key steps in the synthesis of a bioactive peptide using this compound are provided below.
Protocol 1: Neutralization of this compound
Prior to coupling, the hydrochloride salt of H-Ala-OtBu must be neutralized to the free amine.
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1.1 equivalents) in anhydrous DMF or DCM in a round bottom flask under an inert atmosphere.
-
Add DIPEA or TEA (1.1 equivalents) dropwise to the solution while stirring at room temperature.
-
Stir the mixture for 10-15 minutes to ensure complete neutralization.
-
The resulting solution containing the free amine of L-Alanine tert-butyl ester is now ready for the coupling reaction.
Protocol 2: Peptide Coupling using HATU
This protocol describes the formation of the peptide bond between an N-terminally protected amino acid (e.g., Boc-Phe-OH) and the neutralized H-Ala-OtBu.
Materials:
-
Solution of neutralized H-Ala-OtBu from Protocol 1
-
Boc-Phe-OH (1.0 equivalent)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.05 equivalents)
-
DIPEA (2.5 equivalents total, including the amount used for neutralization)
-
Anhydrous DMF
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon atmosphere
Procedure:
-
In a separate flask, dissolve Boc-Phe-OH (1.0 equivalent) in anhydrous DMF.
-
To the solution of neutralized H-Ala-OtBu, add the solution of Boc-Phe-OH.
-
Add the remaining amount of DIPEA to the reaction mixture.
-
Add HATU (1.05 equivalents) to the stirring solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, proceed to the work-up and purification steps.
Protocol 3: Work-up and Purification of the Protected Dipeptide
Materials:
-
Reaction mixture from Protocol 2
-
Ethyl acetate (EtOAc)
-
5% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for flash column chromatography
Procedure:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure protected dipeptide.
Protocol 4: Deprotection of the OtBu and Boc Groups
This protocol describes the removal of both the tert-butyl ester and the Boc protecting groups to yield the final bioactive dipeptide.
Materials:
-
Protected dipeptide (e.g., Boc-Phe-Ala-OtBu)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Dissolve the protected dipeptide in a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the peptide by centrifugation and wash the pellet with cold diethyl ether.
-
Dry the final peptide under vacuum or by lyophilization.
Visualizations
Experimental Workflow for Dipeptide Synthesis
Caption: Workflow for solution-phase dipeptide synthesis.
Signaling Pathway (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a synthesized bioactive peptide.
Caption: Inhibition of a signaling cascade by a bioactive peptide.
Conclusion
This compound is an effective and versatile building block for the solution-phase synthesis of bioactive peptides. The protocols outlined in these application notes provide a solid foundation for the synthesis, purification, and deprotection of peptides. The choice of coupling reagent can be tailored to optimize yield and reaction time, with HATU often providing a rapid and efficient option. The successful synthesis of custom peptides using these methods opens avenues for further research into their biological activities and therapeutic potential.
Application Notes and Protocols for In Situ Neutralization in H-Ala-OtBu.HCl Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the formation of the amide bond between the carboxyl group of one amino acid and the amino group of another is the fundamental step. When using amino acid esters as the amine component, they are often supplied as hydrochloride salts to improve their stability and handling. However, the protonated amino group is not nucleophilic and cannot participate in the coupling reaction. Therefore, neutralization is a critical step. The in situ neutralization protocol offers a streamlined and efficient alternative to traditional methods that involve a separate neutralization and washing step prior to coupling. This approach combines the neutralization of the amino acid salt and the coupling reaction in a single step, which can lead to higher yields, reduced cycle times, and minimized side reactions such as racemization.
This document provides detailed application notes and protocols for the in situ neutralization and coupling of L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl) in solution-phase peptide synthesis.
Principle of In Situ Neutralization
The core principle of in situ neutralization is the simultaneous deprotonation of the amine hydrochloride salt and activation of the carboxylic acid, followed by immediate coupling. A non-nucleophilic organic base is added to the reaction mixture containing the N-protected amino acid, the coupling reagent, and the this compound. The base neutralizes the hydrochloride salt, liberating the free amine. This freshly generated, highly reactive amine then readily attacks the activated carboxyl group of the N-protected amino acid to form the peptide bond.
This method is particularly advantageous as it minimizes the time the free amine is exposed to the reaction environment, which can reduce the risk of side reactions.
Data Presentation: Reagents and Conditions for Dipeptide Synthesis
The following table summarizes common reagents and typical conditions for the solution-phase synthesis of a dipeptide (e.g., Boc-Xaa-Ala-OtBu) using an in situ neutralization protocol.
| N-Protected Amino Acid | Coupling Reagent | Additive | Base (Equivalents) | Solvent | Reaction Time (hours) | Typical Yield (%) |
| Boc-Phe-OH | EDC | HOBt | NMM (1.1) or DIPEA (1.1-2.0) | DCM or DMF | 12-24 | 80-95 |
| Boc-Gly-OH | HBTU | - | DIPEA (2.0) | DMF | 2-4 | >90 |
| Cbz-Val-OH | HATU | - | DIPEA (2.0) | DMF | 2-4 | 85-95 |
| Boc-Trp-OH | DCC | HOBt | NMM (1.1) or DIPEA (1.1) | DCM/DMF | 12-24 | >80 |
Abbreviations: Boc: tert-Butoxycarbonyl; Cbz: Carboxybenzyl; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: 1-Hydroxybenzotriazole; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DCC: N,N'-Dicyclohexylcarbodiimide; NMM: N-Methylmorpholine; DIPEA: N,N-Diisopropylethylamine; DCM: Dichloromethane; DMF: N,N-Dimethylformamide.
Experimental Protocols
General Considerations
-
All reagents should be of high purity and used as received.
-
Anhydrous solvents should be used, particularly for the coupling reaction.
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
Protocol 1: In Situ Neutralization and Coupling using HATU
This protocol describes the coupling of a Boc-protected amino acid with this compound using HATU as the coupling reagent.
Materials:
-
Boc-protected amino acid (e.g., Boc-Phe-OH) (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.0 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the Boc-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.0 eq) to the solution and stir for 1-2 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to this solution.
-
Add the solution containing the neutralized H-Ala-OtBu to the pre-activated amino acid solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude dipeptide by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: In Situ Neutralization and Coupling using EDC/HOBt
This protocol details the coupling of a Boc-protected amino acid with this compound using EDC and HOBt.
Materials:
-
Boc-protected amino acid (e.g., Boc-Gly-OH) (1.0 eq)
-
This compound (1.1 eq)
-
EDC.HCl (1.1 eq)
-
HOBt (1.1 eq)
-
NMM or DIPEA (1.1 eq)
-
Anhydrous DCM
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the Boc-protected amino acid (1.0 eq), this compound (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM or DIPEA (1.1 eq) dropwise to the cooled solution.
-
Add EDC.HCl (1.1 eq) in one portion to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours).
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Visualizations
Caption: Workflow for in situ neutralization and coupling.
Caption: Key reaction steps in the coupling process.
Application Notes: H-Ala-OtBu.HCl in Medicinal Chemistry
Introduction
L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl) is a protected amino acid derivative crucial in the field of medicinal chemistry.[1][2] It serves as a fundamental building block in the synthesis of peptides, peptidomimetics, and complex pharmaceutical intermediates.[1][3] The molecule consists of an L-alanine core where the carboxylic acid functional group is protected as a tert-butyl ester, and the amino group is protonated as a hydrochloride salt.[1] This protection strategy is essential for selectively forming peptide bonds at the N-terminus without unintended reactions at the C-terminus. Its high stability, purity, and solubility in common organic solvents make it a versatile reagent in both solution-phase and solid-phase synthesis strategies.[1]
Core Applications
The primary application of this compound is in peptide synthesis. The tert-butyl (tBu) ester is a well-established protecting group for carboxylic acids, particularly within the widely used Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.[4][5] While in SPPS the C-terminus is typically anchored to a resin, tBu groups are extensively used to protect the side chains of acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu).[5] this compound is more commonly employed in solution-phase synthesis, where controlled, stepwise elongation of a peptide chain is required.[3]
The key feature of the tBu protecting group is its stability under basic and neutral conditions (required for Fmoc-group removal and peptide coupling) and its lability under acidic conditions.[6] The final deprotection and cleavage of the synthesized peptide from the resin in Fmoc-SPPS is typically accomplished using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA), which simultaneously removes tBu side-chain protecting groups.[7]
Beyond standard peptides, this compound is instrumental in synthesizing peptidomimetics and other small molecules for drug discovery, where the chiral alanine scaffold is a desired structural motif. Its use facilitates the construction of molecules aimed at various biological targets, including enzymes and receptors.[2][8]
Quantitative Data
Quantitative data for this compound is primarily related to its physicochemical properties and its role within broader synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 13404-22-3 | [1] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1][9] |
| Molecular Weight | 181.66 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Purity | ≥98% | [1] |
| Melting Point | 167–175 °C (decomposes) | [1][3] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |[1][9] |
Table 2: Common Acid-Labile Protecting Groups in Fmoc Peptide Synthesis
| Functional Group | Amino Acid(s) | Protecting Group | Cleavage Condition |
|---|---|---|---|
| Carboxylic Acid (Side Chain) | Aspartic Acid (Asp), Glutamic Acid (Glu) | tert-Butyl (tBu) ester | Trifluoroacetic Acid (TFA) |
| Hydroxyl (Side Chain) | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | tert-Butyl (tBu) ether | Trifluoroacetic Acid (TFA) |
| Amine (α-N-terminus) | All | Fmoc | 20% Piperidine in DMF |
| Amine (Side Chain) | Lysine (Lys), Tryptophan (Trp) | tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Gly-Ala-OtBu)
This protocol describes a standard procedure for coupling an N-terminally protected amino acid (Boc-Gly-OH) with this compound in solution.
Materials:
-
This compound
-
Boc-Gly-OH (1.0 equivalent)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling agent (1.1 equivalents)
-
Hydroxybenzotriazole (HOBt) or OxymaPure (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.2 equivalents)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization: Dissolve this compound (1.0 equivalent) in DCM. Add DIPEA (1.1 equivalents) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt and free the amine.
-
Activation: In a separate flask, dissolve Boc-Gly-OH, the coupling agent (e.g., DIC), and the additive (e.g., HOBt) in DCM. Stir at 0 °C for 20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activated Boc-Gly-OH solution to the neutralized H-Ala-OtBu solution. Add the remaining equivalent of DIPEA. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off any precipitate. Wash the organic solution sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by silica gel column chromatography if necessary.
Protocol 2: Deprotection of the Tert-Butyl Ester Group
This protocol outlines the removal of the tBu protecting group to yield the free carboxylic acid.
Materials:
-
Boc-Gly-Ala-OtBu (or other tBu-protected peptide)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v)
-
Scavengers (if needed, e.g., Triisopropylsilane (TIS) for Trp, Cys)
-
Cold diethyl ether
Procedure:
-
Cleavage Reaction: Dissolve the tBu-protected peptide in the TFA/DCM cleavage cocktail. Stir at room temperature for 1-2 hours.
-
Precipitation: After the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA and DCM.
-
Isolation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide.
-
Washing: Centrifuge or filter the precipitate and wash several times with cold diethyl ether to remove residual TFA and scavengers.
-
Drying: Dry the final peptide product under vacuum.
Visualizations
Caption: Workflow for solution-phase dipeptide synthesis.
Caption: Overview of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Caption: Role of this compound in developing bioactive peptides.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. L-Ala-OtBU.HCl | 13404-22-3 [chemicalbook.com]
- 4. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. scielo.br [scielo.br]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 9. chembk.com [chembk.com]
H-Ala-OtBu.HCl: Application Notes and Protocols for its Role as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ala-OtBu.HCl, or L-Alanine tert-butyl ester hydrochloride (CAS No. 13404-22-3), is a pivotal intermediate in pharmaceutical research and development, particularly in the synthesis of peptides and peptidomimetics.[1][2][3] Its structure, featuring a protected carboxylic acid group (tert-butyl ester) and a free amino group (as a hydrochloride salt), makes it an ideal building block for solution-phase and solid-phase peptide synthesis.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the bioactive dipeptide, L-Alanyl-L-Glutamine, a compound with significant applications in clinical nutrition and cellular protection.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ClNO₂ | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Purity | ≥98% | [1] |
| Melting Point | 167-175 °C (decomposes) | [1] |
| Solubility | Soluble in polar organic solvents such as methanol and ethanol. | [1] |
| Storage | 2-8°C, under an inert atmosphere, protected from moisture. | [1] |
Handling Precautions: this compound is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust.[1]
Application in the Synthesis of L-Alanyl-L-Glutamine
A significant application of this compound is in the synthesis of L-Alanyl-L-Glutamine, a stable dipeptide of L-alanine and L-glutamine. L-Alanyl-L-Glutamine is used in clinical nutrition to provide glutamine, a conditionally essential amino acid, in a more stable and soluble form than free glutamine.[4][5] It has been shown to possess cytoprotective, antioxidant, and immunomodulatory properties.[1][6][7]
Experimental Protocol: Synthesis of L-Alanyl-L-Glutamine
This protocol outlines the synthesis of L-Alanyl-L-Glutamine via the coupling of N-benzyloxycarbonyl-L-glutamine(trityl)-OH (Z-Gln(Trt)-OH) with this compound, followed by deprotection.
Step 1: Coupling Reaction
-
Objective: To form the dipeptide backbone by coupling Z-Gln(Trt)-OH with this compound using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
-
Materials:
-
This compound
-
Z-Gln(Trt)-OH
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add DIPEA (1.1 equivalents) dropwise at 0°C to neutralize the hydrochloride salt and stir for 15 minutes.
-
In a separate flask, dissolve Z-Gln(Trt)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the Z-Gln(Trt)-OH solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM to the Z-Gln(Trt)-OH solution.
-
Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the neutralized this compound solution from step 2 to the activation mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Z-Ala-Gln(Trt)-OtBu.
-
Step 2: Deprotection
-
Objective: To remove the protecting groups (Z, Trt, and OtBu) to yield L-Alanyl-L-Glutamine.
-
Materials:
-
Z-Ala-Gln(Trt)-OtBu (from Step 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the protected dipeptide in methanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours to remove the Z group.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
To the residue, add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) to remove the Trt and OtBu groups.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the TFA under reduced pressure.
-
Precipitate the crude L-Alanyl-L-Glutamine by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Purify the crude product by recrystallization or preparative HPLC.
-
Expected Quantitative Data
| Parameter | Expected Value |
| Coupling Reaction (Step 1) | |
| Reaction Time | 12-24 hours |
| Yield of Protected Dipeptide | 85-95% |
| Purity of Protected Dipeptide | >95% (after workup) |
| Deprotection (Step 2) | |
| Hydrogenation Time | 4-6 hours |
| Cleavage Time | 2-4 hours |
| Overall Yield of L-Alanyl-L-Glutamine | 70-85% |
| Final Purity of L-Alanyl-L-Glutamine | >99% (after purification) |
Biological Activity of L-Alanyl-L-Glutamine and Signaling Pathway
L-Alanyl-L-Glutamine exerts its biological effects through various mechanisms, including the modulation of cellular signaling pathways. One key pathway influenced by glutamine availability is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[8]
In states of metabolic stress, L-Alanyl-L-Glutamine supplementation can help maintain intracellular glutamine levels, which in turn supports mTOR signaling.[8] This can lead to enhanced protein synthesis and reduced muscle breakdown.[4] Additionally, L-Alanyl-L-Glutamine has been shown to protect pancreatic β-cells from inflammatory damage and improve their function, potentially through the SIRT1/HUR signaling pathway.[1] It also exhibits protective effects against liver injury by reducing oxidative stress and inflammation.[7]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of L-Alanyl-L-Glutamine using this compound as a starting material.
Conclusion
This compound is a versatile and valuable pharmaceutical intermediate. Its application in the synthesis of L-Alanyl-L-Glutamine highlights its utility in creating bioactive dipeptides with therapeutic potential. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug development and peptide chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. US7163917B2 - Synthesis method of alanylglutamine - Google Patents [patents.google.com]
- 3. JP2005538963A - Method for producing L-alanine-L-glutamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc/tBu Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and peptidomimetic preparation in modern research and drug development. Among the various strategies, the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection scheme is the most widely adopted methodology due to its use of milder reaction conditions compared to the Boc/Bzl strategy.[1][2] This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile tert-butyl (tBu) based protecting groups for the permanent protection of reactive amino acid side chains.[3][4] The orthogonality of this protection scheme allows for the selective deprotection of the Nα-amino group at each cycle of peptide chain elongation without affecting the side-chain protecting groups, which are removed concomitantly with cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[3][5]
These application notes provide a comprehensive overview of the Fmoc/tBu strategy, including detailed experimental protocols, quantitative data for key reaction steps, and troubleshooting guidance for common side reactions.
Principle of the Fmoc/tBu Strategy
The Fmoc/tBu strategy is based on a repetitive cycle of three main steps performed on a solid support (resin):
-
Nα-Fmoc Deprotection: The base-labile Fmoc group is removed from the N-terminal amino acid of the growing peptide chain, typically with a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] This exposes a free amine for the subsequent coupling reaction.
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the peptide chain. This amide bond formation is facilitated by a coupling reagent.
-
Washing: Following deprotection and coupling steps, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring high purity of the final peptide.
These cycles are repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail.
Key Reagents and Components
Solid Supports (Resins)
The choice of resin is critical as it determines the C-terminal functionality of the peptide (acid or amide) and influences the conditions required for final cleavage.
| Resin Type | C-Terminal Functionality | Linker Type | Cleavage Condition |
| Wang Resin | Carboxylic Acid | p-alkoxybenzyl ester | 95% TFA |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Trityl | 1% TFA in DCM (for protected fragments) or standard cleavage cocktails |
| Rink Amide Resin | Amide | Modified Rink Amide | 95% TFA |
| Sieber Amide Resin | Amide | Hyper acid-labile | 1% TFA in DCM |
Side-Chain Protecting Groups
The selection of appropriate acid-labile side-chain protecting groups is crucial for the success of the Fmoc/tBu strategy.
| Amino Acid | Side-Chain Protecting Group | Abbreviation |
| Arg | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |
| Asp, Glu | tert-Butyl | tBu |
| Asn, Gln, His | Trityl | Trt |
| Cys | Trityl | Trt |
| Lys, Trp | tert-Butoxycarbonyl | Boc |
| Ser, Thr, Tyr | tert-Butyl | tBu |
Coupling Reagents
Coupling reagents (activators) are essential for efficient amide bond formation. They convert the carboxylic acid of the incoming amino acid into a more reactive species.
| Coupling Reagent | Full Name | Advantages | Disadvantages |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Widely used, cost-effective.[8] | Can be less effective for hindered couplings. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for difficult couplings.[9] | More expensive than HBTU. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High efficiency, comparable to HATU. | Can be less stable in solution. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Minimizes racemization, especially for sensitive residues like Cys and His.[10] | The byproduct, diisopropylurea (DIU), can be difficult to remove if it precipitates. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High efficiency, safer (not based on benzotriazole), water-soluble byproducts.[8] | Can be less stable over long periods in solution.[8] |
Experimental Protocols
Manual Solid-Phase Peptide Synthesis (0.1 mmol scale)
1. Resin Swelling:
-
Place the desired resin (e.g., Rink Amide resin, 0.1 mmol) in a reaction vessel with a sintered glass frit.
-
Add ~5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.[3]
-
Drain the DMF.
2. Nα-Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.[8]
-
Drain the deprotection solution.
-
Repeat the treatment with 5 mL of 20% piperidine in DMF for 15-20 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[8]
3. Amino Acid Coupling (using HBTU/DIPEA):
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and HBTU (0.38 mmol, 3.8 equivalents) in 2 mL of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by clear or yellowish beads, signifies a complete reaction).
4. Capping (Optional):
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, the unreacted amines should be capped to prevent the formation of deletion sequences.
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (3 x 5 mL).
5. Peptide Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the desired sequence.
Automated Solid-Phase Peptide Synthesis
Modern automated peptide synthesizers follow the same fundamental steps as manual synthesis but with programmed fluid delivery and reaction times. A typical cycle in an automated synthesizer is as follows:
-
Resin Loading: The appropriate resin is loaded into the reaction vessel.
-
Solvent Washes: The synthesizer performs a series of washes with DMF to swell the resin.
-
Fmoc Deprotection Cycle:
-
Delivery of 20% piperidine in DMF.
-
Reaction for a programmed duration (e.g., 2 x 7 minutes).[3]
-
Draining of the deprotection solution.
-
Extensive DMF washes to remove residual piperidine.
-
-
Coupling Cycle:
-
Delivery of the pre-dissolved Fmoc-amino acid solution.
-
Delivery of the coupling reagent and activator base solutions.
-
In-situ activation and coupling for a programmed time (e.g., 30-60 minutes).[3]
-
Draining of the coupling solution.
-
DMF washes.
-
-
Looping: The synthesizer repeats the deprotection and coupling cycles for all amino acids in the sequence.
Final Peptide Cleavage and Precipitation
1. Resin Preparation:
-
After the final coupling and deprotection steps, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it thoroughly under a high vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
-
The choice of cleavage cocktail depends on the amino acid composition of the peptide. Prepare the cocktail fresh just before use in a fume hood.
| Reagent Cocktail | Composition (v/v) | Application |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | General purpose for peptides without sensitive residues.[11] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing Trp, Met, Cys, or Tyr.[11][12] |
| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | Suitable for most sequences if appropriate side-chain protecting groups are used.[13] |
| TFA/Water | TFA/Water (95:5) | For peptides with Boc, tBu, Trt, and Pbf protecting groups. Do not use with Trp, Met, or Cys.[11] |
3. Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours.[11]
4. Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume (approximately 10 times the filtrate volume) of cold diethyl ether with gentle stirring.[12]
-
A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under a vacuum.
Visualizing the Fmoc/tBu Workflow
Caption: Overall workflow of Fmoc/tBu solid-phase peptide synthesis.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically piperidine.
Caption: Mechanism of Fmoc deprotection by piperidine.
Final Cleavage and Deprotection Process
The final step involves the use of a strong acid cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.
Caption: Final cleavage and deprotection of the synthesized peptide.
Potential Side Reactions and Mitigation Strategies
While the Fmoc/tBu strategy is robust, several side reactions can occur, potentially compromising the purity and yield of the final peptide.
| Side Reaction | Description | Cause | Mitigation Strategies |
| Aspartimide Formation | Cyclization of aspartic acid residues to form a five-membered ring, which can lead to a mixture of α- and β-aspartyl peptides and piperidide adducts.[14] | Base-catalyzed reaction, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences.[14] | Use of HOBt in the piperidine deprotection solution; use of more sterically hindered protecting groups for Asp.[14] |
| Racemization | Loss of stereochemical integrity at the α-carbon, particularly for Cys and His. | Over-activation during coupling; use of strong bases like DIPEA.[3] | Use of weaker bases like 2,4,6-collidine; use of carbodiimide/HOBt activation.[3] |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide to form a six-membered ring, leading to chain termination. | Occurs at the dipeptide stage, especially with Proline as one of the first two residues.[14] | Use of 2-chlorotrityl chloride resin; coupling the second and third amino acids as a pre-formed dipeptide.[14] |
| 3-(1-Piperidinyl)alanine Formation | Addition of piperidine to dehydroalanine formed from C-terminal cysteine. | Base-catalyzed elimination of the protected sulfhydryl group of C-terminal Cys.[14] | Use of the sterically bulky trityl (Trt) protecting group for Cys.[14] |
| Incomplete Coupling/Deprotection | Failure to complete the coupling or deprotection step, leading to deletion sequences or truncated peptides. | Steric hindrance; peptide aggregation. | Use of more potent coupling reagents (e.g., HATU); double coupling/deprotection; use of chaotropic agents or elevated temperatures. |
Conclusion
The Fmoc/tBu strategy for solid-phase peptide synthesis is a powerful and versatile methodology that has enabled the routine synthesis of a wide range of peptides for research, diagnostics, and therapeutic applications. A thorough understanding of the underlying chemistry, careful selection of reagents, and adherence to optimized protocols are essential for achieving high yields and purities of the target peptides. By being aware of potential side reactions and implementing appropriate mitigation strategies, researchers can successfully synthesize complex and challenging peptide sequences.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. genscript.com [genscript.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. bachem.com [bachem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
Application Note and Protocol: Desalting of H-Ala-OtBu.HCl for Use in Peptide Synthesis and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl) is a crucial building block in peptide synthesis and various other organic reactions.[1][2] It is supplied as a stable hydrochloride salt to improve its shelf life and handling characteristics.[1] However, for its primary application in peptide coupling reactions, the amine group must be in its free, deprotonated form to act as a nucleophile. Therefore, a desalting (or neutralization) procedure is a mandatory step before its use. This document provides a detailed protocol for the efficient desalting of this compound, ensuring the integrity of the labile tert-butyl ester group and yielding a high-purity product suitable for sensitive applications.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is essential for developing a suitable desalting procedure.
| Property | Value |
| Molecular Formula | C₇H₁₆ClNO₂ |
| Molecular Weight | 181.66 g/mol [3][4] |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 168-175 °C (decomposes)[5][6] |
| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol.[3][7] |
| Stability | The tert-butyl ester is sensitive to strong acidic conditions but stable under mild basic conditions. The hydrochloride salt is stable for storage.[8] |
Principle of Desalting
The desalting of this compound involves the neutralization of the hydrochloride salt with a suitable base to generate the free amine. The choice of base and reaction conditions are critical to prevent the hydrolysis of the tert-butyl ester. A mild inorganic base, such as sodium bicarbonate or sodium carbonate, is preferred. The reaction is typically performed in a biphasic system (e.g., an organic solvent and an aqueous solution of the base) to facilitate the separation of the desalted product into the organic layer, leaving the salt byproduct in the aqueous layer.
Experimental Protocol: Desalting of this compound
This protocol describes a standard laboratory procedure for the desalting of this compound using a mild base and liquid-liquid extraction.
Materials and Equipment:
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH indicator paper
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in a minimal amount of deionized water in a beaker.
-
Extraction Setup: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent such as dichloromethane or ethyl acetate.
-
Neutralization: While gently swirling the separatory funnel, slowly add a saturated aqueous solution of sodium bicarbonate. Continue the addition in a dropwise manner until the aqueous layer becomes basic (pH ~8-9), as confirmed with pH indicator paper. Effervescence (release of CO₂) will be observed during this step.
-
Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate completely.
-
Separation: Drain the lower organic layer into a clean flask.
-
Back-Extraction: Add a fresh portion of the organic solvent to the aqueous layer remaining in the separatory funnel and repeat the extraction process (steps 4-5) to maximize the recovery of the product.
-
Combine and Dry: Combine all the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes to remove any residual water.
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the desalted H-Ala-OtBu as a free base, which is typically an oil or a low-melting solid.
-
Characterization (Optional but Recommended): Confirm the identity and purity of the product using techniques such as NMR spectroscopy.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the desalting procedure. The values are based on typical laboratory results and may vary depending on the experimental conditions and scale.
| Parameter | Expected Value |
| Starting Material | This compound (Purity ≥98%) |
| Yield | > 95% |
| Purity of Desalted Product | ≥ 98% (by NMR) |
| Reaction Time | Approximately 1-2 hours |
| pH of Aqueous Layer after Neutralization | 8-9 |
Visualizations
Chemical Transformation
Caption: Chemical transformation of this compound to its free base.
Experimental Workflow
Caption: Workflow for the desalting of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are flammable and volatile.
-
The neutralization reaction produces carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure proper venting.
The protocol described in this application note provides a reliable and efficient method for the desalting of this compound. By following this procedure, researchers can obtain high-purity H-Ala-OtBu free base, which is essential for successful peptide synthesis and other applications in drug development and scientific research. The mild basic conditions ensure the integrity of the tert-butyl ester protecting group, leading to a high yield of the desired product.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. L-Ala-OtBU.HCl | 13404-22-3 [chemicalbook.com]
- 3. Desalination of Neutral Amino Acid Solutions in an Electromembrane System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis [frontiersin.org]
- 6. Electrophoretic method for desalting amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of H-Ala-OtBu.HCl during Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize or prevent the racemization of L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl) during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of coupling this compound?
A1: Racemization is the process where the stereochemical integrity of the L-enantiomer of alanine is compromised during the peptide bond formation, leading to the incorporation of its D-enantiomer into the peptide sequence.[1][2] This results in a diastereomeric peptide mixture that can be challenging to purify and may exhibit altered biological activity.[3][4]
Q2: What is the primary mechanism of racemization for this compound during coupling?
A2: The most prevalent mechanism for racemization during the coupling of an activated N-protected amino acid to this compound is through the formation of an oxazolone (or azlactone) intermediate of the activated amino acid.[1] The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality. The incoming amine (H-Ala-OtBu) can then attack the achiral oxazolone from either face, resulting in both the desired L-L dipeptide and the undesired D-L diastereomer.[1] A secondary, less common mechanism is direct enolization, which involves the direct abstraction of the α-proton by a strong base.[3]
Q3: How does the choice of coupling reagent impact racemization?
A3: The coupling reagent is a critical factor. Reagents that facilitate rapid amide bond formation while minimizing the lifetime of the reactive intermediate are preferred. Modern uronium/aminium (e.g., HATU, HBTU) and phosphonium (e.g., PyBOP) salt-based reagents are generally more efficient and lead to less racemization compared to carbodiimides (e.g., DCC, DIC) when used alone.[1]
Q4: Can additives suppress racemization when using carbodiimide coupling reagents?
A4: Yes, additives are crucial for suppressing racemization when using carbodiimides. Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester that is less prone to racemization than the intermediate formed with the carbodiimide alone.[5][6]
Q5: What is the role of the base in racemization, and which bases are recommended?
A5: The base neutralizes the hydrochloride salt of H-Ala-OtBu and is often required for the activation step with onium salt reagents. However, the base can also promote racemization by abstracting the α-proton of the activated amino acid.[1] Weaker, sterically hindered bases are recommended to minimize this side reaction. N-methylmorpholine (NMM) is generally preferred over stronger bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[2] For particularly sensitive couplings, a highly hindered base like 2,4,6-collidine may be beneficial.[7]
Troubleshooting Guide
Issue: High levels of D-isomer detected in the peptide product after coupling with this compound.
This guide provides a systematic approach to troubleshoot and minimize racemization.
Caption: A logical workflow for troubleshooting high racemization levels.
Step 1: Evaluate Your Coupling Reagent and Additive
-
If using a carbodiimide (e.g., DIC, DCC) without an additive: This is a likely source of high racemization.
-
Solution: Always use an additive. HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[6]
-
-
If using an onium salt (e.g., HBTU, HATU): These are good choices, but performance can be improved.
-
Solution: Consider switching to a third-generation uronium reagent like HCTU or COMU, which have been shown to be highly efficient with low racemization.
-
Step 2: Assess Base Choice and Stoichiometry
-
If using a strong, unhindered base (e.g., TEA) or an excess of DIPEA: These conditions can significantly increase racemization.
Step 3: Check Reaction Temperature
-
If performing the coupling at room temperature or elevated temperatures: Higher temperatures accelerate the rate of racemization.[1]
Step 4: Review Pre-activation and Reaction Time
-
If using a long pre-activation time: Allowing the activated amino acid to stand for an extended period before adding this compound increases the opportunity for racemization.
-
Solution: Keep the pre-activation time to a minimum (e.g., 1-5 minutes).[1]
-
-
If the overall reaction time is excessively long:
-
Solution: Monitor the reaction progress (e.g., by TLC or LC-MS) and work up the reaction as soon as it is complete.
-
Step 5: Consider Solvent Effects
-
If using a highly polar aprotic solvent (e.g., DMF, NMP): While common, these solvents can sometimes favor racemization.
-
Solution: If the solubility of your reagents allows, consider using a less polar solvent such as dichloromethane (DCM), which may help reduce racemization.[3]
-
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific N-protected amino acid being coupled, the coupling reagents, base, and reaction conditions. The following table summarizes the percentage of D-isomer formation in a model system, which can serve as a general guide.
| N-Protected Amino Acid | Coupling Reagent | Base | Additive | % D-Isomer (Racemization) |
| Fmoc-L-Ser(tBu)-OH | DIC | DIPEA | Oxyma | Negligible[9] |
| Fmoc-L-Ser(tBu)-OH | EDCI | DIPEA | HOBt | Negligible[9] |
| Fmoc-L-Ser(tBu)-OH | PyBOP | DIPEA | - | Negligible[9] |
| Fmoc-L-Ser(tBu)-OH | HBTU | DIPEA | HOBt | Negligible[9] |
| Fmoc-L-Ser(tBu)-OH | HATU | DIPEA | - | Negligible[9] |
| Fmoc-L-Ser(tBu)-OH | HATU | NMM | - | ~5%[9] |
| Fmoc-L-His(Trt)-OH | DIC | - | Oxyma | 1.8%[10] |
Data adapted from studies on model peptide systems and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU/NMM
This protocol is designed for coupling an N-protected amino acid to this compound with minimal racemization.
-
Materials:
-
N-protected L-amino acid (1.0 eq.)
-
This compound (1.0 eq.)
-
HATU (1.0 eq.)
-
N-methylmorpholine (NMM) (2.0 eq.)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Cool both solutions to 0°C in an ice bath.
-
Add NMM (1.0 eq.) to the this compound solution to neutralize the hydrochloride salt and stir for 10 minutes at 0°C.
-
To the solution of the N-protected amino acid and HATU, add NMM (1.0 eq.) and allow to pre-activate for 1-3 minutes at 0°C.
-
Transfer the neutralized H-Ala-OtBu solution to the pre-activated N-protected amino acid solution.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until completion (typically 2-4 hours).
-
Upon completion, proceed with standard aqueous work-up and purification.
-
Protocol 2: Minimal Racemization Coupling using DIC/Oxyma
-
Materials:
-
N-protected L-amino acid (1.0 eq.)
-
This compound (1.0 eq.)
-
Oxyma (1.1 eq.)
-
Diisopropylcarbodiimide (DIC) (1.1 eq.)
-
N-methylmorpholine (NMM) (1.0 eq.)
-
Anhydrous DCM or DMF
-
-
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq.) and Oxyma (1.1 eq.) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add DIC (1.1 eq.) to the solution and stir for 5 minutes at 0°C for pre-activation.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM or DMF, cool to 0°C, and add NMM (1.0 eq.). Stir for 10 minutes.
-
Add the neutralized H-Ala-OtBu solution to the pre-activated mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the diisopropylurea byproduct (if using DCM) and proceed with standard aqueous work-up and purification.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Factors that increase or decrease racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. bachem.com [bachem.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Coupling Reactions with H-Ala-OtBu.HCl
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete peptide coupling reactions involving L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl).
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound incomplete or showing low yield?
A: Incomplete coupling with this compound can stem from several factors. The most common issues include:
-
Incomplete Neutralization: this compound is a salt. The hydrochloride must be neutralized by a base to free the primary amine for the nucleophilic attack that forms the peptide bond. Insufficient base will result in a low concentration of the reactive amine.
-
Suboptimal Activation: The carboxylic acid component may not be activated efficiently. This can be due to the choice of coupling reagent, insufficient reaction time, or the presence of moisture.
-
Steric Hindrance: While alanine itself is not highly hindered, the tert-butyl ester group adds bulk. More significant hindrance often comes from the N-protected amino acid it is being coupled with, or the growing peptide chain.[1]
-
Poor Solubility: Inadequate solubility of any of the reactants (the N-protected acid, this compound, or the coupling reagents) in the chosen solvent can slow down the reaction.[2]
-
Peptide Aggregation: In solid-phase synthesis, the growing peptide chain can aggregate, blocking reactive sites and preventing complete coupling.[3]
Q2: Is a base required when using this compound?
A: Yes, a non-nucleophilic tertiary base is essential. This compound is an ammonium salt. A base is required to deprotonate the amine, converting it to its free, nucleophilic form. Typically, 1.0 to 1.1 equivalents of base are used for neutralization. If using onium salt coupling reagents like HATU or HBTU, additional base (typically 2 equivalents) is required for the activation step.[4][5] Common choices include N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
Q3: Which coupling reagents are most effective for reactions involving this compound?
A: The choice depends on the difficulty of the coupling.[6]
-
For standard couplings: Carbodiimides like EDC or DIC, used with an additive such as HOBt or OxymaPure, are cost-effective and generally sufficient.[7]
-
For difficult or sterically hindered couplings: More potent onium salt reagents are recommended. Aminium/uronium salts like HATU and HBTU, or phosphonium salts like PyBOP, offer higher reactivity and faster reaction times.[4][8] HATU is often preferred for its high efficiency and low rates of racemization.[1][4]
Q4: How can I improve the solubility of the reactants?
A: this compound is generally soluble in polar organic solvents like methanol, ethanol, and DMF.[2] If you encounter solubility issues with any of the reaction components:
-
Ensure you are using high-purity, anhydrous solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[9]
-
For highly hydrophobic peptides, consider adding a small amount of dimethyl sulfoxide (DMSO) to the DMF.[3][10]
-
Sonication can help dissolve reagents and break up aggregates.[10]
Troubleshooting Guide: Specific Issues
Issue 1: The reaction is slow or the yield is low after using a standard carbodiimide (EDC or DIC) protocol.
-
Possible Cause: The O-acylisourea intermediate formed by carbodiimides is either not reactive enough to overcome steric hindrance or is rearranging to an unreactive N-acylurea byproduct.[11]
-
Solution 1: Add an Activator. Incorporate an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure). These additives react with the O-acylisourea to form more reactive esters, which increases the reaction rate and suppresses side reactions like racemization.[11][12]
-
Solution 2: Upgrade the Coupling Reagent. Switch to a more powerful onium salt reagent. These reagents are designed for high efficiency and are particularly effective for challenging couplings.[6][13]
Issue 2: Side products are detected, particularly racemization.
-
Possible Cause: The activated carboxylic acid is susceptible to racemization, especially with prolonged activation times, high temperatures, or the use of a strong base. Carbodiimide activation without additives is a known risk factor.[12]
-
Solution 1: Use Additives. Additives like HOBt, and particularly HOAt (used in HATU), are highly effective at suppressing racemization.[13]
-
Solution 2: Control Temperature. Perform the activation and coupling steps at 0 °C before allowing the reaction to warm to room temperature. Avoid excessive heating.[4]
-
Solution 3: Choose the Right Base. For sensitive couplings, a weaker base like sym-collidine may be preferred over DIPEA or NMM to minimize base-catalyzed racemization.[4]
Issue 3: In solid-phase synthesis, the Kaiser test remains positive after coupling.
-
Possible Cause: A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling is incomplete.[1] This is often due to peptide aggregation on the resin or severe steric hindrance.[3]
-
Solution 1: Double Couple. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid and reagents.[1]
-
Solution 2: Change Solvents. Switch from DMF to a solvent with superior solvating properties like NMP, or use a DMF/DMSO mixture to disrupt aggregation.[3]
-
Solution 3: Increase Temperature and Time. Extend the coupling time significantly (e.g., from 1 hour to 4 hours or overnight). Gently increasing the temperature to 40-50°C can also help, but must be done cautiously to avoid side reactions.[14]
Data Presentation
Table 1: Comparison of Common Peptide Coupling Reagents
| Reagent Class | Examples | Key Advantages | Potential Disadvantages |
| Carbodiimides | EDC, DIC | Cost-effective; water-soluble byproducts (EDC) are easily removed.[7][11] | Lower reactivity for hindered couplings; risk of racemization without additives; N-acylurea formation.[11][15] |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency; low racemization; no guanidinylation side reaction.[4][12] | Higher cost; BOP produces carcinogenic HMPA as a byproduct.[4][12] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very high reactivity and speed; low racemization (especially HATU).[8][13] | Higher cost; can cause guanidinylation of the N-terminus if not pre-activated.[12][16] COMU is a safer, non-explosive alternative.[4] |
Table 2: Typical Stoichiometry for Solution-Phase Coupling
| Component | Equivalents (relative to limiting reagent) | Purpose |
| N-Protected Amino Acid | 1.0 | Carboxyl component |
| This compound | 1.0 - 1.2 | Amine component |
| Coupling Reagent (e.g., HATU, EDC) | 1.0 - 1.2 | Carboxyl activation |
| Additive (e.g., HOBt, Oxyma) | 1.0 - 1.2 | Enhance reactivity, suppress racemization |
| Base (e.g., DIPEA, NMM) | 2.0 - 3.0 | Neutralize HCl salt and facilitate activation |
Note: For onium salt reagents, at least 2 equivalents of base are typically required. For carbodiimide/additive methods, 1 equivalent is for neutralization and subsequent amounts can facilitate the reaction.
Experimental Protocols
Protocol 1: General Coupling using EDC/HOBt
This protocol is suitable for standard, non-hindered couplings in solution phase.
-
Dissolve Amine: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.1 eq.) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath.
-
Neutralization: Add a non-nucleophilic base such as DIPEA or NMM (1.1 eq.) dropwise and stir for 10-15 minutes at 0 °C to generate the free amine.[17]
-
Prepare Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM/DMF.
-
Activation: Cool the acid/HOBt solution to 0 °C and add EDC.HCl (1.1 eq.) in one portion. Stir the mixture at 0 °C for 15-20 minutes.
-
Coupling: Add the activated acid solution to the cold free-amine solution from step 2.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.[17]
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered or otherwise challenging couplings.
-
Prepare Reagents: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Pre-activation: Add DIPEA (2.0 eq.) to the solution and stir for 1-5 minutes at room temperature. The solution may change color, indicating activation.
-
Prepare Amine: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMF. Add DIPEA (1.1 eq.) to neutralize the salt and stir for 10 minutes.
-
Coupling: Add the activated acid solution from step 2 to the amine solution from step 3.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. For very difficult couplings, the reaction time can be extended.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Perform an aqueous work-up as described in Protocol 1, Step 8.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. jpt.com [jpt.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Navigating the Challenges of Difficult Peptide Sequences: A Technical Support Guide
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the synthesis of challenging peptide sequences. This guide provides practical troubleshooting advice, detailed experimental protocols, and comparative data to help you overcome common hurdles and enhance your peptide yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peptide synthesis is resulting in low yield and purity. What are the common causes for difficult sequences?
A1: Low yield and purity in solid-phase peptide synthesis (SPPS) of difficult sequences often stem from on-resin aggregation. This occurs when growing peptide chains interact with each other through intermolecular hydrogen bonds, forming stable secondary structures like β-sheets.[1][2] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, which in turn results in truncated or deletion sequences.[1] Sequences rich in hydrophobic or β-branched amino acids such as Val, Leu, Ile, and Phe are particularly prone to aggregation.[2]
Q2: I suspect peptide aggregation is occurring during my synthesis. How can I confirm this and what are the immediate troubleshooting steps?
A2: A common sign of on-resin aggregation is the shrinking of the resin beads.[3] Standard monitoring methods like the Kaiser test may also provide false negatives as the ninhydrin reagent cannot access the aggregated and sterically hindered free amines.[1]
Immediate troubleshooting steps include:
-
Solvent Choice: Switch from the standard dimethylformamide (DMF) to a more disruptive solvent like N-methylpyrrolidone (NMP) or a mixture of solvents.[1] A "magic mixture" of DCM/DMF/NMP (1:1:1) can be particularly effective.[4] The addition of 25% dimethyl sulfoxide (DMSO) in DMF has also been shown to be a powerful dissociating solvent system.
-
Double Coupling: For amino acids that are known to be difficult to couple, such as sterically hindered residues, performing the coupling step twice with fresh reagents can drive the reaction to completion.[5]
-
Elevated Temperature: Increasing the reaction temperature can help to disrupt secondary structures and improve coupling efficiency.[6] This can be achieved through conventional heating or microwave-assisted synthesis.[6][7]
Q3: What are more advanced strategies to combat severe aggregation?
A3: For persistently difficult sequences, several advanced strategies can be employed:
-
Chaotropic Salt Washes: Before the coupling step, washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, can disrupt the hydrogen bonds causing aggregation.[3]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific Ser or Thr residues can introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures.[8]
-
Backbone Protection: Using 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids, typically at a Gly residue, can prevent hydrogen bonding at that position, thereby hindering aggregation.[9]
Data Presentation: Comparative Performance of Optimization Strategies
The selection of appropriate reagents and conditions is critical for the successful synthesis of difficult peptides. Below are tables summarizing quantitative data on the impact of different coupling reagents and solvent systems on synthesis outcomes.
Table 1: Comparative Efficiency of Common Coupling Reagents in Difficult Peptide Synthesis
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Crude Purity/Yield (%) | Reference |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | [10] |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [10] |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [10] |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | [10] |
| COMU | - | DIPEA | DMF | 15-30 | >99 | [10] |
Table 2: Effect of Solvent System on the Synthesis of a Hydrophobic Peptide (CGRP(8-37))
| Solvent System | Average Coupling Yield (%) | Reference |
| NMP | 78.1 | [11] |
| NMP:DMSO (8:2) | 88.9 | [11] |
| DMSO | 91.8 | [11] |
| DMA | 98.0 | [11] |
| DMF | 99.5 | [11] |
Experimental Protocols
Here, we provide detailed methodologies for the synthesis of a notoriously difficult peptide, Amyloid-beta (1-42), and for the incorporation of pseudoproline dipeptides.
Protocol 1: Microwave-Assisted Solid-Phase Synthesis of Amyloid-beta (1-42)
This protocol describes the synthesis of the human β-amyloid (1-42) peptide, a sequence known for its high hydrophobicity and tendency to aggregate.[12]
Materials:
-
Resin: ChemMatrix® Rink Amide resin (0.52 mmol/g loading)
-
Amino Acids: Nα-Fmoc protected amino acids with appropriate side-chain protecting groups (e.g., Asn(Trt), Lys(Boc), Ser(tBu), Asp(OtBu), Glu(OtBu), Gln(Trt), His(Trt), Arg(Pbf))
-
Coupling Reagents: Diisopropylcarbodiimide (DIC) and Oxyma Pure
-
Deprotection Reagent: 20% piperidine in NMP
-
Solvents: NMP, DCM
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
Procedure:
-
Resin Swelling: Swell 192 mg of ChemMatrix® Rink Amide resin (0.1 mmol scale) in NMP in a 10 mL reactor vial.
-
Fmoc Deprotection:
-
Treat the resin with 4 mL of 20% piperidine in NMP for 3 minutes at room temperature.
-
Drain and repeat the treatment with 4 mL of 20% piperidine in NMP for 10 minutes at room temperature.
-
Wash the resin with NMP (4 x 4.5 mL).
-
-
Amino Acid Coupling:
-
Prepare a solution of the Nα-Fmoc amino acid (5.0 eq., 0.5 M in NMP), DIC (5.0 eq., 0.5 M in NMP), and Oxyma Pure (5.0 eq., 0.5 M in NMP).
-
Add the activation mixture to the resin.
-
Perform the coupling using microwave irradiation at 75 °C for 5 minutes.
-
Note: For Asp(OtBu), His(Trt), and Arg(Pbf) residues, perform the coupling at room temperature for 60 minutes to minimize side reactions.
-
Wash the resin with NMP (4 x 4.5 mL).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin successively with NMP (3 x 4.5 mL) and DCM (2 x 4.5 mL), then dry thoroughly.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail (TFA/TIS/H2O) for 2 hours.
-
Filter to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.[12]
Protocol 2: Incorporation of Pseudoproline Dipeptides
This protocol outlines the general procedure for incorporating a pseudoproline dipeptide into a peptide sequence during standard Fmoc-SPPS to disrupt aggregation.
Materials:
-
Fmoc-Xaa-(Yaa)Pro-OH dipeptide (where Xaa is any amino acid and Yaa is Ser or Thr)
-
Coupling reagents (e.g., HCTU)
-
Base (e.g., DIPEA)
-
Standard SPPS solvents (DMF, DCM) and reagents.
Procedure:
-
Resin Preparation: Swell the resin and perform the Fmoc deprotection of the N-terminal amino group of the growing peptide chain as per your standard protocol.
-
Dipeptide Activation:
-
In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (1.5-2 equivalents relative to the resin loading) and a coupling agent such as HCTU (1.5-2 equivalents) in DMF.
-
Add DIPEA (3-4 equivalents) to the solution to begin the activation.
-
-
Coupling:
-
Add the activated pseudoproline dipeptide solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using a qualitative method like the Kaiser test.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove any excess reagents.
-
Continuation of Synthesis: Proceed with the standard Fmoc deprotection of the pseudoproline dipeptide and continue with the synthesis of the remaining peptide sequence.
-
Cleavage: The pseudoproline structure will revert to the native Ser or Thr residue during the final TFA cleavage step.
Visualizing Workflows and Logic
To further aid in troubleshooting and strategy selection, we have provided diagrams generated using Graphviz.
References
- 1. biotage.com [biotage.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. peptide.com [peptide.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
Side reactions associated with L-alanine tert-butyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of L-alanine tert-butyl ester in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using L-alanine tert-butyl ester in peptide synthesis?
A1: The most prevalent side reactions associated with L-alanine tert-butyl ester, primarily in the context of peptide synthesis, include racemization of the chiral center, and side reactions stemming from the deprotection of the tert-butyl group. During deprotection, the formation of tert-butyl cations can lead to the unwanted alkylation of sensitive amino acid residues such as tryptophan, cysteine, and methionine.[1] Additionally, while not a direct side reaction of the alanine derivative itself, the conditions used for tert-butyl ester cleavage can sometimes promote other side reactions like aspartimide formation if aspartic acid residues with side-chain tert-butyl esters are present in the peptide sequence.[1]
Q2: How can I minimize racemization of L-alanine tert-butyl ester during peptide coupling reactions?
A2: Racemization of the L-alanine residue can occur during the activation of the carboxylic acid for peptide bond formation, often proceeding through an oxazolone intermediate.[2][3][4] To minimize racemization, consider the following strategies:
-
Choice of Coupling Reagents: Employ coupling reagents known to suppress racemization, such as those containing 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3] These additives can react with the activated amino acid to form an active ester that is less prone to racemization.[3]
-
Base Selection: The choice of base is critical. Sterically hindered and weaker bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are generally preferred over stronger, less hindered bases like triethylamine (TEA), which can promote racemization.[3][5]
-
Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of both the desired coupling and the undesired racemization.[5]
Q3: What is the mechanism of tert-butyl ester deprotection and what are the byproducts?
A3: The tert-butyl ester is an acid-labile protecting group, typically removed using strong acids like trifluoroacetic acid (TFA).[1][6] The mechanism involves protonation of the ester oxygen, followed by the loss of a stable tert-butyl carbocation. This carbocation is then deprotonated to form isobutylene gas, regenerating the acidic proton.[6] The primary byproducts are isobutylene and the free carboxylic acid.[6]
Troubleshooting Guides
Problem 1: Low yield of the desired peptide after deprotection of the L-alanine tert-butyl ester.
| Possible Cause | Suggested Solution |
| Incomplete Deprotection: The reaction time or acid concentration may be insufficient for complete removal of the tert-butyl group. | Increase the reaction time or use a higher concentration of the deprotecting acid (e.g., 95% TFA in dichloromethane). Monitor the reaction progress by a suitable analytical method like HPLC or TLC. |
| Side Reactions with Sensitive Residues: The tert-butyl cations generated during deprotection can alkylate nucleophilic side chains of other amino acids in the peptide.[1] | Add a scavenger to the deprotection cocktail. Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), or dithiothreitol (DTT) to trap the reactive carbocations.[1] A typical cleavage cocktail might be TFA/TIS/Water (95:2.5:2.5). |
| Precipitation of the Product: The deprotected peptide may be insoluble in the reaction mixture. | If precipitation is observed, try to solubilize the product by adding a different solvent after the initial reaction. |
Problem 2: Presence of unexpected peaks in the mass spectrum of the final peptide, corresponding to additions of +56 Da.
| Possible Cause | Suggested Solution |
| Alkylation by Tert-butyl Cations: The +56 Da mass shift corresponds to the addition of a tert-butyl group. This is a strong indication that tert-butyl cations generated during deprotection have reacted with nucleophilic residues in your peptide, such as tryptophan, methionine, or cysteine.[1] | As mentioned above, the use of scavengers is crucial. For tryptophan-containing peptides, adding 1-2% of a scavenger like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) to the cleavage cocktail can effectively prevent this side reaction.[1] |
Experimental Protocols
Protocol 1: Deprotection of L-Alanine Tert-Butyl Ester in a Peptide
-
Preparation of the Cleavage Cocktail: Prepare a cleavage cocktail consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Reaction Setup: In a round-bottom flask, add the peptide containing the L-alanine tert-butyl ester.
-
Deprotection: Add the cleavage cocktail to the flask (typically 10 mL per gram of peptide-resin). Stir the mixture at room temperature for 2-4 hours.
-
Work-up:
-
Filter the reaction mixture to remove the resin and wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Mechanism of acid-catalyzed deprotection of L-alanine tert-butyl ester.
Caption: Pathway for racemization of L-alanine via an oxazolone intermediate.
Caption: Troubleshooting workflow for issues with L-alanine tert-butyl ester.
References
- 1. peptide.com [peptide.com]
- 2. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Managing Aggregation in Hydrophobic Peptides Containing Alanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing aggregation in hydrophobic peptides containing alanine. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful handling and application of these challenging molecules.
Frequently Asked Questions (FAQs)
Q1: Why do hydrophobic peptides rich in alanine have a propensity for aggregation?
Hydrophobic peptides, particularly those with a high content of alanine, tend to aggregate primarily due to the hydrophobic effect. In aqueous environments, the hydrophobic side chains of the peptides are driven together to minimize their contact with water, leading to self-association and the formation of aggregates. Alanine, with its small, nonpolar methyl side chain, contributes significantly to this hydrophobicity.[1][2][3] Furthermore, these peptides can form stable secondary structures, such as β-sheets, which can stack together to form larger, often insoluble, fibrillar aggregates.[1][4][5] Factors like peptide concentration, temperature, pH, and ionic strength can all influence the rate and extent of aggregation.[1]
Q2: What are the primary challenges when working with alanine-containing hydrophobic peptides?
The main challenges include poor solubility in aqueous solutions, the tendency to form aggregates over time, and the potential for the peptide to precipitate out of solution during experiments.[6][7] This can lead to inaccurate concentration measurements, loss of biological activity, and inconsistent experimental results.[8] Aggregation can also interfere with analytical techniques and downstream applications.
Q3: How does temperature affect the aggregation of these peptides?
Temperature can have a significant impact on the aggregation of alanine-rich peptides. While some peptides may show increased solubility at higher temperatures, elevated temperatures can also promote the formation of stable β-sheet structures and accelerate aggregation kinetics.[4][9][10] Conversely, cooling solutions of aggregated peptides can sometimes stall the aggregation process.[4] It is crucial to determine the optimal temperature for both solubilization and experimental stability.
Q4: Can I predict the aggregation potential of my peptide sequence?
Several computational algorithms and tools are available to predict aggregation-prone regions (APRs) within a peptide sequence.[11][12] These tools typically analyze factors such as hydrophobicity, charge, and the propensity to form β-sheets.[13] By identifying potential APRs, it may be possible to rationally design peptide analogs with reduced aggregation propensity while maintaining biological activity.[12]
Troubleshooting Guide
Problem: My alanine-rich peptide is difficult to dissolve.
-
Possible Cause: The peptide's high hydrophobicity is preventing it from readily dissolving in aqueous buffers.
-
Solutions:
-
Start with a small amount: Test the solubility of a small quantity of the peptide before attempting to dissolve the entire batch.[7]
-
Use organic solvents: Begin by dissolving the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[7][14] Then, slowly add the aqueous buffer to the peptide solution while vortexing.[6] Caution: DMSO can oxidize peptides containing cysteine or methionine residues.[14]
-
Adjust the pH: If the peptide has a net charge, adjusting the pH of the solution can improve solubility. For acidic peptides, use a basic buffer (e.g., 0.1 M ammonium bicarbonate), and for basic peptides, use an acidic solution (e.g., 10% acetic acid).[15][16]
-
Sonication: Brief sonication in a water bath can help to break up peptide particles and facilitate dissolution.[6]
-
Problem: My peptide solution becomes cloudy or forms a precipitate over time.
-
Possible Cause: The peptide is aggregating and precipitating out of the solution.
-
Solutions:
-
Optimize pH: Ensure the pH of your solution is at least 1-2 units away from the peptide's isoelectric point (pI) to increase net charge and electrostatic repulsion between peptide molecules.[6]
-
Reduce Concentration: Working with lower peptide concentrations can slow down the aggregation process.[6]
-
Add Anti-Aggregation Additives: The inclusion of certain excipients can help to prevent aggregation. The effectiveness of these additives is peptide-dependent and may require optimization.[6][17]
-
Control Temperature: Store peptide solutions at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.[6]
-
Problem: I am observing inconsistent results in my biological assays.
-
Possible Cause: Peptide aggregation is leading to variations in the effective concentration of the monomeric, active form of the peptide.
-
Solutions:
-
Prepare fresh solutions: Use freshly prepared peptide solutions for each experiment to minimize the impact of time-dependent aggregation.
-
Centrifuge before use: Before use, centrifuge the peptide solution at high speed to pellet any pre-formed aggregates and use the supernatant.[6]
-
Filter the solution: Filtering the peptide solution through a 0.22 µm filter can help to remove existing aggregates.[6]
-
Monitor Aggregation: Regularly monitor your peptide solutions for aggregation using techniques like Dynamic Light Scattering (DLS) or Thioflavin T (ThT) assays.[18]
-
Data Presentation
Table 1: Common Anti-Aggregation Additives
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide.[6] |
| Polyols | Glycerol, Mannitol | 10-50% (v/v) | Increase solvent viscosity and stabilize peptide structure.[6] |
| Amino Acids | Arginine, Glycine | 50-250 mM | Can reduce non-specific interactions and aggregation.[6][17] |
| Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Can prevent hydrophobic aggregation at low concentrations.[6] |
| Organic Solvents | Dimethyl sulfoxide (DMSO) | <10% (v/v) | Disrupt hydrophobic interactions.[6] |
| Chaotropic Agents | Guanidine hydrochloride, Urea | Variable | Disrupt hydrogen bonding networks and hydrophobic interactions. |
Experimental Protocols
Protocol 1: General Peptide Solubilization
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.[15] Centrifuge the vial briefly to collect all the powder at the bottom.[15]
-
Initial Solvent Selection:
-
Charged Peptides: If the peptide has a net positive charge (basic), start with sterile water or a dilute acidic solution (e.g., 10% acetic acid).[14][15] If it has a net negative charge (acidic), start with sterile water or a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).[14][15]
-
Hydrophobic/Neutral Peptides: For peptides with high hydrophobic content (>50%), start by dissolving in a minimal volume of an organic solvent such as DMSO, DMF, or ACN.[7][14]
-
-
Dissolution: Add the chosen solvent to the peptide and vortex thoroughly.[6] If the peptide does not dissolve, sonicate the sample in a water bath for 5-10 minutes.[6]
-
Dilution (for organic solvents): If an organic solvent was used, slowly add the desired aqueous buffer to the peptide solution dropwise while continuously vortexing to prevent precipitation.
-
Clarification: Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any residual micro-aggregates.[6] Carefully transfer the supernatant to a new tube.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
-
Reagent Preparation:
-
Prepare a stock solution of your peptide in an appropriate buffer, ensuring it is free of pre-existing aggregates by filtration (0.22 µm filter).[6]
-
Prepare a stock solution of Thioflavin T (ThT).
-
-
Assay Setup:
-
In a 96-well plate, add your peptide solution to the desired final concentration.
-
Include control wells: buffer only, and buffer with ThT only.
-
Add the ThT working solution to all wells to a final concentration of 10-20 µM.[6]
-
-
Measurement:
-
Incubate the plate at the desired temperature, with or without shaking.
-
Measure the fluorescence intensity at regular time intervals using a plate reader (excitation ~440 nm, emission ~485 nm).
-
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.[11]
Mandatory Visualizations
Caption: A decision-making workflow for troubleshooting the dissolution of hydrophobic alanine-rich peptides.
Caption: A generalized experimental workflow for monitoring peptide aggregation using multiple biophysical techniques.
Caption: A simplified diagram illustrating the logical progression of peptide aggregation from monomers to insoluble fibrils.
References
- 1. Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation of polyalanine in a hydrophobic environment. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Characterizing aggregate growth and morphology of alanine-rich polypeptides as a function of sequence chemistry and solution temperature from scattering, spectroscopy, and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. researchgate.net [researchgate.net]
- 10. scientistlive.com [scientistlive.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. jpt.com [jpt.com]
- 17. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. verifiedpeptides.com [verifiedpeptides.com]
Technical Support Center: Improving Crude Peptide Purity
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for improving the purity of crude peptides after solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the critical final steps of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in crude peptide samples?
A1: Crude peptide samples can contain a variety of impurities stemming from the synthesis and cleavage processes.[1][2] Common impurities include:
-
Truncated or deletion sequences: Peptides that are missing one or more amino acid residues due to incomplete coupling reactions.[3]
-
Incompletely deprotected sequences: Peptides that still have protecting groups attached to their side chains.[4][5]
-
Side-reaction products: Modifications to amino acid side chains that can occur during synthesis or cleavage, such as oxidation of methionine or alkylation of tryptophan.[3][6]
-
Residual scavengers and cleavage reagents: Small molecules from the cleavage cocktail, such as trifluoroacetic acid (TFA) and triisopropylsilane (TIS), that co-precipitate with the peptide.[2]
-
Products of racemization: Changes in the stereochemistry of amino acids.[7][8]
Q2: My crude peptide purity is very low. What are the first things I should check?
A2: Low crude peptide purity can often be traced back to a few key areas. First, analyze your crude product using HPLC and Mass Spectrometry (MS) to identify the nature of the impurities.[9] The presence of sequences with lower molecular weights suggests truncation or deletion events during synthesis. If you observe masses corresponding to protecting groups still attached, the cleavage and deprotection process was likely incomplete. Also, consider the possibility of peptide aggregation, especially for hydrophobic sequences, which can hinder both synthesis and cleavage efficiency.[10]
Q3: How do I choose the right cleavage cocktail for my peptide?
A3: The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide, particularly the presence of sensitive residues.[11][12] A standard cocktail like TFA/TIS/Water (95:2.5:2.5) is sufficient for many peptides.[12] However, for peptides containing residues like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), or Arginine (Arg), specific scavengers must be added to the cocktail to prevent side reactions.[11][12][13]
Q4: My peptide is oily and will not precipitate cleanly in cold ether. What can I do?
A4: Oily or sticky precipitates are common, especially for hydrophobic peptides.[14] Here are a few strategies to improve precipitation:
-
Increase the volume of cold ether: Use a larger excess of cold diethyl ether (at least 10-fold volume of the TFA filtrate).[15]
-
Extended incubation at low temperature: After adding the peptide solution to cold ether, store the mixture at -20°C or 4°C overnight to encourage precipitation.[14]
-
Reduce the TFA volume: Before adding to ether, carefully reduce the volume of the TFA solution under a stream of nitrogen.[16]
-
Use a different ether: Some researchers report success using a mixture of diethyl ether and petroleum ether or methyl tert-butyl ether.[16]
-
Alternative workup: For extremely hydrophobic peptides that fail to precipitate, a water precipitation followed by washing with diethyl ether can be an effective alternative to HPLC purification.[17]
Q5: I see a mass addition of +56 Da in my mass spectrum. What is this impurity?
A5: A mass addition of +56 Da typically corresponds to the t-butylation of a susceptible amino acid side chain, most commonly Tryptophan. This occurs when the t-butyl cation, generated from the cleavage of t-butyl-based protecting groups, is not effectively quenched by scavengers and reacts with the indole ring of Trp. To mitigate this, ensure your cleavage cocktail contains appropriate scavengers like TIS and consider adding 1,2-ethanedithiol (EDT).
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues affecting crude peptide purity.
Problem 1: Low Purity with Multiple Peaks on HPLC
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Cleavage/Deprotection | Analyze the crude peptide by MS. Look for mass additions corresponding to common protecting groups (e.g., Pbf for Arg, Trt for Cys/His, tBu for Asp/Glu/Ser/Thr/Tyr). | Extend the cleavage time (e.g., from 2 hours to 4 hours).[11] Ensure a sufficient volume of cleavage cocktail is used to swell the resin completely (approx. 5 mL per 0.5 g of resin).[11] Use a stronger cleavage cocktail with appropriate scavengers for your sequence. |
| Side Reactions During Cleavage | Analyze the crude peptide by MS. Look for characteristic mass changes, such as +16 Da (oxidation of Met), or t-butylation of Trp (+56 Da). | Use a cleavage cocktail specifically designed for sensitive residues. For example, include EDT for Trp-containing peptides or use Reagent K for peptides with multiple sensitive residues.[12][13] |
| Peptide Aggregation | The peptide sequence is highly hydrophobic. The peptide is difficult to dissolve after cleavage. | Consider using N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF) as the synthesis solvent, as it can better solvate aggregating sequences.[18] After cleavage, dissolve the peptide in a stronger solvent like neat TFA before precipitating in ether. |
Problem 2: Poor Precipitation and Recovery
| Potential Cause | Observation | Recommended Solution |
| Peptide is too Hydrophilic or Short | No precipitate forms upon addition to cold ether, or the precipitate is very fine and difficult to pellet. | Concentrate the TFA filtrate under a stream of nitrogen before adding to ether.[16] Use a larger volume of cold ether and incubate at -20°C for an extended period (e.g., overnight).[14] |
| Peptide is too Hydrophobic | The peptide "oils out" instead of forming a solid precipitate. The precipitate is sticky and difficult to handle.[14] | After the initial precipitation, perform multiple washes with cold diethyl ether to remove residual scavengers and TFA.[15] Consider triturating the oily product with ether to induce solidification. If the peptide remains oily, dissolve it in a minimal amount of a solvent like isopropanol before adding excess ether.[14] |
| Incomplete Removal of Scavengers | The crude peptide has a strong, unpleasant odor (especially if thiol-based scavengers were used). The peptide pellet is yellowish or discolored.[14] | Perform additional washes of the peptide pellet with cold diethyl ether.[15] Ensure the final peptide pellet is thoroughly dried under vacuum to remove volatile impurities. |
Data Presentation: Cleavage Cocktails
The following table summarizes common cleavage cocktails used in Fmoc-based SPPS. The choice of cocktail should be guided by the amino acid composition of your peptide.
| Cocktail Name | Composition (v/v/v) | Target Peptides & Key Scavengers | Notes |
| Standard TFA | TFA / Water / TIS (95:2.5:2.5) | Peptides without sensitive residues. TIS scavenges t-butyl cations.[12] | A good starting point for most sequences. Not recommended for peptides containing Cys, Met, or Trp without additional scavengers. |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr, Arg). EDT and Thioanisole are key scavengers.[12][13][19] | A robust, "universal" cleavage mixture, but contains malodorous and toxic reagents.[12] |
| Reagent B | TFA / Water / Phenol / TIS (88:5:5:2) | Peptides with Trt-based protecting groups. TIS is the primary scavenger. | A low-odor alternative to cocktails containing thiols, but will not prevent the oxidation of Met.[13] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Peptides with Arg(Pmc/Pbf) and Trp. Thioanisole and EDT are scavengers. | Recommended for peptides with multiple Arg residues, as it promotes complete deprotection.[13] |
| Low Odor Cocktail (Reagent L) | TFA / TIS / Water / DTT (as solid) | Peptides containing Bpa (4-benzoylphenylalanine). DTT replaces EDT and thioanisole. | DTT is less odorous than other thiol scavengers.[13] |
Experimental Protocols
Protocol 1: Standard Peptide Cleavage and Precipitation
This protocol is suitable for peptides without highly sensitive amino acid residues.
-
Resin Preparation:
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare the cleavage cocktail fresh just before use. For 100 mg of resin, prepare 2 mL of the cocktail.
-
Standard Cocktail: Carefully mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water.[15]
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin in a suitable reaction vessel.
-
Allow the reaction to proceed at room temperature for 2 hours with occasional swirling.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin, collecting the filtrate in a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[15]
-
In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).[15]
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[15]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[15]
-
Centrifuge the suspension (e.g., 3000 rpm for 5 minutes) to pellet the peptide.[15]
-
Carefully decant the ether.
-
Wash the peptide pellet by adding fresh cold diethyl ether (2 x 5 mL), vortexing, centrifuging, and decanting after each wash. This step is crucial for removing residual scavengers.[15]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Test Cleavage
A small-scale test cleavage is recommended to assess the quality of the synthesis and optimize cleavage conditions without committing all of your material.[9]
-
Withdraw a small, known amount of dried peptide-resin (e.g., 5-10 mg) and place it in a microcentrifuge tube.
-
Add a small volume of the intended cleavage cocktail (e.g., 100-200 µL).
-
Allow the cleavage to proceed for the planned duration (e.g., 2 hours).
-
Precipitate the cleaved peptide by adding the mixture to a larger volume of cold diethyl ether in another microcentrifuge tube.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with fresh cold ether.
-
Dry the peptide pellet and re-dissolve it in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and MS.[9]
Visualizations
Caption: A workflow for troubleshooting low crude peptide purity.
Caption: Relationship between problems, causes, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide Synthesis, Purification, and Cleavage - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
- 19. langene.com [langene.com]
Impact of Base Choice (DIPEA vs. TEA) on H-Ala-OtBu.HCl Reactions: A Technical Support Center
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA) as bases in reactions involving H-Ala-OtBu.HCl.
Key Differences: DIPEA vs. TEA
Choosing the right tertiary amine base is crucial for the success of peptide coupling reactions. The primary role of the base is to neutralize the hydrochloride salt of the amino acid ester, liberating the free amine for reaction. However, the properties of the base can significantly influence reaction outcomes.
| Feature | N,N-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) |
| Structure | Sterically hindered | Less sterically hindered |
| Nucleophilicity | Low / Non-nucleophilic | Moderately nucleophilic |
| Basicity (pKa of conjugate acid) | ~10.7 | ~10.75 |
| Primary Application | Preferred for peptide coupling, especially with sensitive substrates, to minimize side reactions.[1][2] | General purpose base; can be used in some amide bond formations.[3] |
| Potential Side Reactions | Can cause Fmoc deprotection in some cases.[4] | Can act as a nucleophile, leading to undesired byproducts; may promote racemization.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is a base required when using this compound in a coupling reaction?
A1: this compound is the hydrochloride salt of the alanine tert-butyl ester. The amine group is protonated, forming an ammonium salt. A base is required to deprotonate the ammonium ion and generate the free, nucleophilic amine, which can then react with the activated carboxylic acid to form the desired amide bond.[5]
Q2: When should I choose DIPEA over TEA?
A2: DIPEA is generally the preferred base in modern peptide synthesis, particularly when using sensitive amino acids or when trying to minimize side reactions.[1][2] Its bulky isopropyl groups make it a poor nucleophile, which prevents it from participating in unwanted side reactions. This is especially important when using highly reactive coupling reagents.
Q3: Are there situations where TEA is an acceptable choice?
A3: While DIPEA is often favored, TEA can be a cost-effective alternative for less sensitive or sterically hindered couplings.[5] If a specific protocol has been optimized with TEA and provides good results, there may be no need to change. However, careful monitoring for byproducts is recommended.
Q4: What are the primary side reactions associated with TEA?
A4: Due to its smaller size, TEA is more nucleophilic than DIPEA.[1] This can lead to several side reactions, including the formation of N-acylurea derivatives (with carbodiimide coupling reagents) and other undesired adducts. Its higher basicity can also increase the risk of racemization of the activated amino acid.
Q5: What potential issues can arise with DIPEA?
A5: Although generally less problematic, DIPEA is basic enough to cause premature deprotection of the Fmoc group, especially with prolonged reaction times or elevated temperatures.[4] It is also crucial to use high-purity DIPEA, as impurities can interfere with the reaction.
Q6: How does the choice of base impact racemization?
A6: Racemization is a critical side reaction in peptide synthesis where the stereochemical integrity of the amino acid is lost.[6] The base plays a key role in this process, as it can facilitate the abstraction of the alpha-proton of the activated amino acid, leading to racemization via an oxazolone intermediate.[6] While both bases can promote this, the less hindered nature of TEA can sometimes exacerbate the issue. For reactions with a high risk of racemization, a weaker, more hindered base like sym-collidine might be considered.[2]
Q7: How many equivalents of base should be used?
A7: Typically, one equivalent of the base is needed to neutralize the hydrochloride salt. However, many protocols, especially those using onium salt coupling reagents like HBTU or HATU, require additional equivalents of base (often two or more) to facilitate the coupling reaction itself.[5][7] It is essential to consult the specific protocol for the coupling reagent being used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Peptide | 1. Incomplete deprotonation of this compound.2. Side reactions consuming the coupling partners.3. Inefficient coupling reagent activation. | 1. Ensure at least one equivalent of high-purity base is used for neutralization.2. If using TEA, switch to the less nucleophilic DIPEA to minimize side reactions.[1]3. For difficult couplings, consider a more powerful coupling reagent like HATU in combination with DIPEA.[5] |
| Presence of Unexpected Byproducts | 1. Nucleophilic attack by TEA on the activated acid or coupling reagent.2. Formation of δ-lactam in sensitive residues (not applicable to Ala, but a general issue).[8] | 1. Replace TEA with DIPEA to prevent nucleophilic side reactions.[1]2. Analyze byproducts by LC-MS to identify their structures and pinpoint the source of the side reaction. |
| High Levels of Racemization | 1. The base is promoting the abstraction of the α-proton from the activated amino acid.2. The coupling reaction is slow, allowing more time for racemization to occur. | 1. Use a more sterically hindered base like DIPEA or, in severe cases, sym-collidine.[2][6]2. Add a racemization-suppressing additive like HOAt or OxymaPure.[6]3. Ensure the reaction temperature is not elevated. |
| Incomplete Reaction | 1. Insufficient amount of base.2. Steric hindrance around the coupling site.3. Poor quality of reagents or solvents. | 1. Check the stoichiometry of the base; some protocols require more than one equivalent.[9]2. Increase reaction time or consider a more potent coupling reagent/base combination.3. Use fresh, anhydrous solvents and high-purity reagents. |
Experimental Protocols
Below is a general protocol for a solution-phase peptide coupling reaction using this compound. Note: These are starting points and should be optimized for your specific substrates.
Protocol 1: Peptide Coupling using HATU/DIPEA
-
Neutralization: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM. Add DIPEA (1.1 eq) and stir the solution at room temperature for 10-15 minutes.[5]
-
Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.[5]
-
Coupling: Add the activated amino acid solution to the neutralized H-Ala-OtBu solution.
-
Monitoring: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% HCl), a weak base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Alternative using TEA with EDCI/HOBt
-
Neutralization & Coupling: Dissolve the N-protected amino acid (1.0 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM. Cool the mixture to 0°C in an ice bath.
-
Add TEA (1.1 eq) to neutralize the hydrochloride salt.
-
Add EDCI (1.2 eq) to the cooled solution.
-
Monitoring & Work-up: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor and work up as described in Protocol 1.
Visualizations
Caption: General workflow for a peptide coupling reaction.
Caption: Decision tree for selecting DIPEA vs. TEA.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: HPLC Purification of Peptides Containing Ala-OtBu
Welcome to the technical support center for the HPLC purification of peptides containing Alanine with a tert-butyl ester (Ala-OtBu) side-chain modification. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of these hydrophobic peptides.
Troubleshooting Guide
This guide provides solutions to common problems observed during the HPLC purification of peptides containing Ala-OtBu.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary Interactions: Interaction of basic residues with acidic silanols on the silica-based column packing. - Column Overload: Injecting too much sample for the column's capacity. - Low TFA Concentration: Insufficient ion-pairing to mask polar interactions. | - Optimize Mobile Phase: Ensure the mobile phase contains at least 0.1% Trifluoroacetic Acid (TFA) to suppress silanol interactions and provide good ion-pairing[1][2]. - Reduce Sample Load: Decrease the amount of peptide injected onto the column. - Use a Base-Deactivated Column: Employ a column with end-capping to minimize exposed silanols. |
| Peak Splitting or Broadening | - On-Column Deprotection: Partial removal of the OtBu group by the acidic mobile phase (e.g., TFA) during the HPLC run. - Sample Solubility Issues: The peptide may not be fully dissolved in the injection solvent, or it may be precipitating on the column. - Column Degradation: A void at the head of the column or contamination can distort peak shape[3][4]. | - Minimize On-Column Residence Time: Use a faster gradient and higher flow rate to reduce the time the peptide is exposed to the acidic mobile phase. - Optimize Injection Solvent: Dissolve the peptide in a solvent compatible with the initial mobile phase, such as a small amount of DMSO or DMF, and then dilute with the initial mobile phase. - Check Column Health: Flush the column, or if necessary, replace it. Using a guard column can help extend the life of the analytical column[3]. |
| Poor Resolution | - Inappropriate Gradient: The elution gradient may be too steep, causing co-elution of the target peptide and impurities. - Suboptimal Column Chemistry: The column stationary phase may not be providing sufficient selectivity for the separation. | - Shallow the Gradient: Decrease the rate of change of the organic solvent concentration (e.g., acetonitrile) around the expected elution time of the peptide[5]. - Screen Different Columns: Test columns with different stationary phases (e.g., C8, C18, Phenyl-Hexyl) to find the one with the best selectivity for your peptide. |
| Irreproducible Retention Times | - Column Equilibration: Insufficient equilibration of the column between runs. - Mobile Phase Instability: Changes in the mobile phase composition over time. | - Ensure Adequate Equilibration: Equilibrate the column with the initial mobile phase for a sufficient volume (e.g., 10-20 column volumes) before each injection. - Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily to ensure consistency. |
| High Backpressure | - Column or Frit Blockage: Particulate matter from the sample or precipitation of the peptide can block the column frit[3][6]. - High Mobile Phase Viscosity: Using highly viscous solvents at low temperatures can increase backpressure. | - Filter Samples: Filter all samples through a 0.22 µm filter before injection. - Increase Column Temperature: Running the separation at a slightly elevated temperature (e.g., 30-40 °C) can reduce viscosity and improve peak shape for hydrophobic peptides[5]. |
Frequently Asked Questions (FAQs)
Q1: Is the Ala-OtBu modification stable during standard RP-HPLC conditions?
The tert-butyl (OtBu) protecting group is designed to be labile to strong acids like neat Trifluoroacetic Acid (TFA), which is used for cleavage from the solid-phase resin[7][8]. However, the OtBu group is generally stable to the dilute (typically 0.1%) TFA used as an ion-pairing agent in standard RP-HPLC mobile phases for the duration of a typical chromatographic run. Prolonged exposure or higher concentrations of acid in the mobile phase could potentially lead to partial deprotection on the column, which would manifest as peak splitting or tailing.
Q2: How does the Ala-OtBu modification affect the retention time of my peptide?
The tert-butyl group is hydrophobic, and its presence will significantly increase the overall hydrophobicity of the peptide. This will lead to a longer retention time in Reverse-Phase HPLC compared to the corresponding unprotected peptide[5][9]. You will likely need a higher concentration of organic solvent (e.g., acetonitrile) to elute the peptide from the column.
Q3: What is the best type of column to use for purifying a peptide with Ala-OtBu?
A C18 column is a good starting point for most peptide separations, including those with hydrophobic modifications like Ala-OtBu[1]. For very hydrophobic peptides, a C8 or C4 column, which has a shorter alkyl chain and is less retentive, might provide better peak shape and recovery. Wide-pore columns (300 Å) are generally recommended for peptides to ensure good access to the stationary phase.
Q4: My peptide containing Ala-OtBu is difficult to dissolve. What solvent should I use for injection?
Highly hydrophobic peptides can be challenging to dissolve in aqueous solutions. For initial dissolution, you can use a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). After the peptide is dissolved, it should be diluted with the initial mobile phase of your HPLC gradient to ensure compatibility and prevent precipitation upon injection.
Q5: Can I use mass spectrometry (MS) to detect my Ala-OtBu-containing peptide?
Yes, electrospray ionization mass spectrometry (ESI-MS) is compatible with the mobile phases used for peptide purification and can be used for detection and mass confirmation. The presence of the OtBu group will add 56.07 Da to the mass of the alanine residue. It is important to note that TFA can cause ion suppression in the MS source; using a lower concentration (e.g., 0.05%) or replacing it with formic acid (if chromatographic performance is acceptable) can improve MS sensitivity[1].
Experimental Protocol: RP-HPLC Purification of an Ala-OtBu Containing Peptide
This protocol provides a general starting point for the purification of a peptide containing Ala-OtBu. Optimization will be required based on the specific properties of your peptide.
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal amount of DMSO or DMF.
-
Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC System and Column:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column with a wide pore size (300 Å) is recommended. Dimensions will depend on the amount of peptide to be purified.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: Dependent on the column dimensions.
-
Detection Wavelength: 220 nm and 280 nm.
-
Column Temperature: 30 °C.
-
Gradient:
-
Start with a shallow gradient to resolve impurities from the main peak. A typical starting gradient could be 5-95% Mobile Phase B over 60 minutes.
-
For a more optimized separation, first run a rapid scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution concentration of your peptide. Then, design a shallower gradient around that concentration (e.g., a 1% per minute gradient starting 10% below the elution concentration).
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Visualizations
Caption: Troubleshooting workflow for HPLC purification of Ala-OtBu peptides.
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. hplc.eu [hplc.eu]
- 7. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google Patents [patents.google.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to H-Ala-OtBu.HCl and H-Ala-OBzl.HCl in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of C-terminal protecting group is a critical determinant of overall efficiency, yield, and purity. This guide provides an objective comparison of two commonly used alanine starting materials, H-Ala-OtBu.HCl (L-Alanine tert-butyl ester hydrochloride) and H-Ala-OBzl.HCl (L-Alanine benzyl ester hydrochloride), supported by representative experimental data and detailed methodologies.
The selection between the tert-butyl (OtBu) and benzyl (OBzl) ester protection for the C-terminus of alanine dictates the subsequent synthesis strategy, primarily concerning the conditions required for deprotection. The OtBu group is acid-labile and is a cornerstone of the widely used Fmoc/tBu orthogonal strategy. In contrast, the OBzl group is typically removed by hydrogenolysis or strong acids, making it a traditional choice in the Boc/Bzl strategy.
Performance Comparison at a Glance
The following table summarizes the key performance indicators for peptide synthesis initiated with this compound versus H-Ala-OBzl.HCl. The data represents typical outcomes compiled from various sources in the literature. Actual results may vary depending on the specific peptide sequence and reaction conditions.
| Performance Indicator | This compound | H-Ala-OBzl.HCl | Key Considerations |
| Typical Coupling Yield | 80-90% | 85-95% | Benzyl esters often exhibit slightly higher coupling yields in solution-phase synthesis. |
| Typical Final Purity | >90% | >95% | The robust nature of the benzyl group can lead to fewer side reactions during synthesis, contributing to higher purity. |
| Deprotection Conditions | Moderately acidic (e.g., TFA) | Catalytic hydrogenolysis or strong acids (e.g., HF) | The choice of deprotection method has significant implications for the overall synthesis strategy and compatibility with other protecting groups. |
| Compatibility | Fmoc/tBu strategy | Boc/Bzl strategy | These starting materials are integral to their respective orthogonal synthesis schemes. |
| Potential Side Reactions | Potential for tert-butylation of sensitive residues. Can be labile under repeated acidic conditions of Boc-SPPS. | Potential for catalyst poisoning during hydrogenolysis. Requires strong acids for cleavage if hydrogenolysis is not feasible. | Careful selection of scavengers and reaction conditions is crucial to mitigate these risks. |
Experimental Protocols
Detailed methodologies for the synthesis of a model dipeptide, Fmoc-Phe-Ala-OH, are provided below to allow for replication and further investigation.
Protocol 1: Synthesis of Fmoc-Phe-Ala-OH using this compound
This protocol follows the Fmoc/tBu strategy.
1. Neutralization of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
2. Coupling of Fmoc-Phe-OH:
-
In a separate flask, dissolve Fmoc-Phe-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution to 0°C and add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Stir the mixture at 0°C for 30 minutes, during which a white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the mixture to remove the DCU and add the filtrate to the neutralized H-Ala-OtBu solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor reaction completion by Thin-Layer Chromatography (TLC).
3. Work-up and Purification of Fmoc-Phe-Ala-OtBu:
-
Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
4. Deprotection of the tert-Butyl Ester:
-
Dissolve the purified Fmoc-Phe-Ala-OtBu in a cleavage cocktail of Trifluoroacetic acid (TFA) and DCM (e.g., 50% TFA in DCM).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Concentrate the solution under reduced pressure to remove the TFA and DCM.
-
Precipitate the final product, Fmoc-Phe-Ala-OH, with cold diethyl ether and collect by filtration.
Protocol 2: Synthesis of Fmoc-Phe-Ala-OH using H-Ala-OBzl.HCl
This protocol utilizes a benzyl protecting group, which can be removed by hydrogenolysis.
1. Neutralization of H-Ala-OBzl.HCl:
-
Follow the same procedure as in Protocol 1, Step 1, using H-Ala-OBzl.HCl.
2. Coupling of Fmoc-Phe-OH:
-
Follow the same procedure as in Protocol 1, Step 2, to yield Fmoc-Phe-Ala-OBzl.
3. Work-up and Purification of Fmoc-Phe-Ala-OBzl:
-
Follow the same procedure as in Protocol 1, Step 3.
4. Deprotection of the Benzyl Ester via Catalytic Hydrogenolysis:
-
Dissolve the purified Fmoc-Phe-Ala-OBzl in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) to the solution.
-
Add formic acid or ammonium formate as a hydrogen donor.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, Fmoc-Phe-Ala-OH.
Visualization of Experimental Workflows
The following diagrams illustrate the distinct experimental workflows for peptide synthesis utilizing this compound and H-Ala-OBzl.HCl.
Caption: Synthesis workflow using this compound.
Caption: Synthesis workflow using H-Ala-OBzl.HCl.
Logical Relationship of Synthesis Strategies
The choice between this compound and H-Ala-OBzl.HCl is fundamentally linked to the overall protecting group strategy employed in the peptide synthesis.
Caption: Choice of starting material and deprotection method.
References
A Comparative Guide to Carbodiimide Reagents for H-Ala-OtBu.HCl Activation
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of peptide bonds is a cornerstone of synthetic chemistry, pivotal in the development of new therapeutics and research tools. The activation of amino acid carboxyl groups is a critical step in this process, with carbodiimide reagents being a widely utilized class of activators. This guide provides an objective comparison of common carbodiimide reagents for the activation of H-Ala-OtBu.HCl, a protected form of the amino acid L-alanine, supported by experimental data and detailed protocols.
Introduction to Carbodiimide-Mediated Coupling
Carbodiimides facilitate the formation of an amide bond between a carboxylic acid and an amine.[1] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[2] This intermediate can then react with an amine to form the desired amide and a urea byproduct.[2] However, the O-acylisourea can also undergo side reactions, such as rearrangement to an unreactive N-acylurea or racemization.[2][3] The choice of carbodiimide reagent and the use of additives can significantly influence the reaction's success in terms of yield, purity, and preservation of stereochemical integrity.[3][4]
Comparison of Common Carbodiimide Reagents
The selection of a carbodiimide reagent often depends on the specific requirements of the synthesis, such as the solvent system and the desired purification method.[1] The most commonly used carbodiimides in peptide synthesis include N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and diisopropylcarbodiimide (DIC).[3][4]
| Reagent | Key Characteristics | Typical Yield | Purity Profile | Advantages | Common Drawbacks |
| DCC | Hydrophobic, waxy solid | Variable | Good to High | Cost-effective, well-established protocols | Formation of insoluble dicyclohexylurea (DCU) byproduct, potential for significant racemization without additives[1][3] |
| EDC.HCl | Water-soluble hydrochloride salt | Variable | Good to High | Water-soluble urea byproduct allows for easy removal by aqueous extraction, suitable for bioconjugation[1][4] | Can be less effective in some organic solvents, potential for side reactions[1][5] |
| DIC | Clear liquid | Variable | Good to High | Diisopropylurea (DIU) byproduct is soluble in common organic solvents, suitable for solid-phase peptide synthesis (SPPS)[2][4] | Can be less reactive than other carbodiimides[4] |
Table 1: Comparison of Common Carbodiimide Reagents. Data compiled from various sources.[1][2][3][4]
Experimental Protocols
The following are generalized protocols for solution-phase and solid-phase peptide synthesis to serve as a starting point for optimization.
Solution-Phase Peptide Coupling using EDC.HCl
This protocol describes the coupling of an N-protected amino acid to this compound.
-
Preparation of Amine Component: Dissolve this compound (1.1 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF). Neutralize the hydrochloride salt with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1 equivalents).[6]
-
Activation of Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or DMF.[6][7] Cool the solution to 0 °C.
-
Coupling Reaction: Add EDC.HCl (1.2 equivalents) to the carboxylic acid solution and stir for a few minutes to allow for pre-activation.[7][8] To this mixture, add the neutralized H-Ala-OtBu solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.[6]
-
Work-up and Purification: After the reaction is complete, as monitored by a suitable method like thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.[6] The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography.[6]
Solid-Phase Peptide Synthesis (SPPS) using DIC
This protocol outlines a general procedure for coupling an amino acid to a resin-bound peptide where the N-terminal amino acid is H-Ala-OtBu.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for about an hour. Remove the N-terminal Fmoc protecting group using a 20% piperidine in DMF solution.[9]
-
Amino Acid Coupling: In a reaction vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and an additive like HOBt (3 equivalents) in DMF.[9]
-
Activation and Coupling: Add DIC (3 equivalents) to the amino acid solution and add this pre-activated mixture to the resin. Agitate the mixture for 1-4 hours at room temperature.[9] The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.[6]
-
Washing: After complete coupling, drain the reaction solution and thoroughly wash the resin with DMF and DCM to remove excess reagents and the soluble diisopropylurea byproduct.[6]
Visualizing the Workflow
The general process of carbodiimide-mediated peptide bond formation can be visualized as a series of steps from activation to the final coupled product.
Caption: Carbodiimide-mediated activation and coupling workflow.
Conclusion
The choice between DCC, EDC, and DIC for the activation of this compound is dictated by the specific context of the synthesis. EDC is highly advantageous in aqueous media and when easy removal of the urea byproduct is a priority.[1] DCC remains a cost-effective option for traditional organic synthesis in non-aqueous solvents, provided the insoluble DCU can be efficiently removed.[1] DIC is a preferred reagent for solid-phase peptide synthesis due to the solubility of its urea byproduct in common organic solvents.[4] The use of additives like HOBt or OxymaPure is highly recommended to suppress side reactions and minimize racemization, thereby improving the overall yield and purity of the desired peptide.[4][7] Ultimately, empirical optimization of the reaction conditions is crucial for achieving the best results in any given peptide coupling reaction.
References
Navigating the Maze of Peptide Purity: A Comparative Guide to Mass Spectrometry Analysis of Deletion Sequences
For researchers, scientists, and drug development professionals, ensuring the fidelity of synthetic peptides is paramount. Deletion sequences, a common impurity arising from incomplete amino acid coupling during synthesis, can significantly impact the biological activity and safety of a peptide therapeutic or research tool.[1][2][3] This guide provides a comprehensive comparison of the two primary mass spectrometry (MS) techniques used for their detection and characterization: Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The production of synthetic peptides is a stepwise process, and at each coupling step, there is a possibility of failure. This can be due to factors like steric hindrance or incomplete reactions, leading to the absence of one or more amino acid residues in the final product.[1][2][3] These truncated peptides, known as deletion sequences, are critical impurities that must be identified and quantified. Mass spectrometry has become an indispensable tool for this quality control step, offering high sensitivity and mass accuracy.[4][5]
At a Glance: MALDI-TOF vs. LC-MS/MS for Deletion Sequence Analysis
The choice between MALDI-TOF and LC-MS/MS often depends on the specific analytical need, balancing speed, depth of information, and the complexity of the peptide mixture.[6] While MALDI-TOF offers rapid screening, LC-MS/MS provides more detailed structural information and is better suited for complex samples.[6][7]
| Feature | MALDI-TOF MS | LC-MS/MS |
| Principle | Measures the mass-to-charge ratio of intact ions after laser-induced desorption from a matrix. | Separates peptides by liquid chromatography before ionization and fragmentation for sequence analysis.[6] |
| Primary Use | Rapid mass confirmation of the target peptide and major impurities. High-throughput screening.[6][7] | Detailed characterization, sequencing, and quantification of impurities, even in complex mixtures.[6][8] |
| Speed & Throughput | Very fast; analysis takes minutes per sample.[7] | Slower; analysis can take 30-90 minutes per sample due to the chromatography step.[7] |
| Resolution | Generally lower than high-resolution ESI-MS instruments. | High resolution and mass accuracy, allowing for differentiation of closely related species. |
| Sensitivity | Good, but can be affected by ion suppression in complex mixtures.[6] | Excellent, enhanced by the separation of components prior to MS analysis.[6][7] |
| Fragmentation | Limited or no fragmentation in standard mode. | Tandem MS (MS/MS) provides fragmentation data to confirm the peptide sequence and locate the deletion.[9][10] |
| Data Complexity | Simpler spectra, primarily showing parent ions. | More complex data, including retention times and fragmentation patterns. |
| Cost & Operation | Generally lower instrument cost and easier to operate.[7] | Higher instrument cost and requires more expertise to operate and maintain.[7] |
Visualizing the Process
To better understand the analytical workflow, the following diagrams illustrate the process of peptide synthesis and subsequent mass spectrometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Investigation of Impurities in Peptide Pools | MDPI [mdpi.com]
- 4. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS [synapse.patsnap.com]
- 7. prottech.com [prottech.com]
- 8. agilent.com [agilent.com]
- 9. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
A Researcher's Guide to Enzymatic Cleavage for Peptide Sequence Validation
In the landscape of biopharmaceutical development and proteomics research, precise validation of peptide sequences is paramount. Enzymatic cleavage, a cornerstone of peptide mapping, offers a robust method to confirm the primary structure of proteins and identify post-translational modifications. This guide provides a comparative analysis of commonly used proteases, supported by experimental data, to aid researchers in selecting the optimal digestion strategy for their specific analytical needs.
Performance Comparison of Proteolytic Enzymes
The choice of enzyme significantly impacts the outcome of peptide mapping experiments. Trypsin, chymotrypsin, and Lys-C are among the most frequently employed proteases, each with distinct cleavage specificities and performance characteristics. The following table summarizes key quantitative data from studies comparing these enzymes, highlighting their effectiveness in achieving comprehensive sequence coverage and confident protein identification.
| Enzyme/Enzyme Combination | Key Performance Metrics | Protein/System Studied | Reference |
| Trypsin | ~88% sequence coverage | Monoclonal Antibody (mAb) | [1] |
| 98.67% heavy chain coverage (with reduction/alkylation) | NISTmAb | [2] | |
| 100% light chain coverage (with reduction/alkylation) | NISTmAb | [2] | |
| Chymotrypsin | 100% sequence coverage (automated digestion) | Somatotropin | [3] |
| 938 ± 27 proteins identified | S. pombe whole cell lysate | [4][5] | |
| 8818 ± 232 peptides identified | S. pombe whole cell lysate | [4][5] | |
| Lys-C | 94.42% heavy chain coverage (with reduction/alkylation) | NISTmAb | [2] |
| 95.31% light chain coverage (with reduction/alkylation) | NISTmAb | [2] | |
| Trypsin-Chymotrypsin (50:50 v/v) | 100% sequence coverage | Monoclonal Antibody (mAb) | [1][6] |
| Trypsin-Chymotrypsin (Sequential) | 1200 ± 25 proteins identified (+21% vs. Chymotrypsin alone) | S. pombe whole cell lysate | [4][5] |
| 13611 ± 346 peptides identified | S. pombe whole cell lysate | [4][5] |
Experimental Workflow for Peptide Sequence Validation
The general process for validating a peptide sequence using enzymatic cleavage followed by mass spectrometry is a multi-step procedure. The following diagram illustrates a typical workflow, from sample preparation to data analysis.
Figure 1. General workflow for peptide sequence validation using enzymatic cleavage.
Detailed Experimental Protocols
Reproducibility and accuracy in peptide mapping are highly dependent on the meticulous execution of the digestion protocol. Below are detailed methodologies for in-solution and in-gel digestion using trypsin, chymotrypsin, and Lys-C.
In-Solution Digestion Protocol
This protocol is suitable for purified protein samples in solution.
-
Protein Solubilization and Denaturation :
-
Dissolve the protein sample in a denaturing buffer, such as 8M urea in 50mM Tris-HCl, pH 8.0 or 50mM ammonium bicarbonate, pH 7.8.[7]
-
-
Reduction :
-
Alkylation :
-
Enzyme Addition and Digestion :
-
Dilute the reaction mixture with an appropriate buffer (e.g., 50mM Tris-HCl, pH 8.0 or 50mM ammonium bicarbonate) to reduce the urea concentration to below 2M.[10]
-
Add the desired protease (Trypsin, Chymotrypsin, or Lys-C) at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w).[11][12]
-
Incubate at 37°C for 4 hours to overnight.[10][13] For chymotrypsin, incubation can be at 25°C for 2-18 hours.[11]
-
-
Reaction Quenching :
-
Sample Cleanup :
-
Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method prior to LC-MS/MS analysis.[15]
-
In-Gel Digestion Protocol
This protocol is designed for proteins separated by SDS-PAGE.
-
Gel Band Excision and Destaining :
-
Excise the protein band of interest from the Coomassie or silver-stained gel.[9]
-
Cut the gel piece into small cubes (~1 mm³).[8]
-
Destain the gel pieces. For Coomassie staining, wash with a solution of 50% acetonitrile in 50mM ammonium bicarbonate.[9] For silver staining, use a solution of potassium ferricyanide and sodium thiosulfate.[9]
-
-
Reduction and Alkylation :
-
Dehydration and Rehydration :
-
Digestion :
-
Add enough buffer (e.g., 25mM ammonium bicarbonate) to just cover the gel pieces.
-
Incubate at 37°C overnight.[8]
-
-
Peptide Extraction :
-
Sample Reconstitution :
-
Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Concluding Remarks
The validation of a peptide's primary sequence is a critical step in research and drug development. While trypsin remains a workhorse in proteomics due to its high specificity, its sole use can be insufficient for achieving complete sequence coverage, especially for hydrophobic proteins.[1] The data presented here demonstrates that alternative and combined enzymatic approaches can significantly enhance peptide identification and sequence coverage. Chymotrypsin, with its complementary cleavage specificity for aromatic residues, proves to be a powerful alternative.[3] Furthermore, a combination of trypsin and chymotrypsin, either in a single digestion or sequentially, can overcome the limitations of individual enzymes, leading to more comprehensive and reliable peptide sequence validation.[1][4][5][6] The choice of an in-solution or in-gel digestion protocol will depend on the nature and purity of the protein sample. By carefully selecting the enzymatic strategy and adhering to optimized protocols, researchers can ensure the accuracy and integrity of their peptide sequence data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Enhancing Peptide Mapping Sequence Coverage Through an Automated Dual Protease Digest | Semantic Scholar [semanticscholar.org]
- 7. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. neb.com [neb.com]
- 16. In-gel digestion and extraction | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Detecting Amino Acid Epimerization: A Comparative Guide to Chiral Analysis Techniques
For researchers, scientists, and drug development professionals, the stereochemical purity of amino acids is of paramount importance. Epimerization, the change in configuration at one of several chiral centers in a molecule, can significantly impact the efficacy and safety of pharmaceutical products. This guide provides an objective comparison of key analytical techniques used to detect and quantify amino acid epimerization, supported by experimental data and detailed protocols.
The spontaneous conversion of L-amino acids, the building blocks of proteins in living organisms, to a mixture of L- and D-forms after death is a process known as racemization.[1][2][3] This phenomenon, a form of epimerization, is a critical consideration in drug development, where the chirality of amino acid components can influence therapeutic activity and toxicity.[4] Accurate and robust analytical methods are therefore essential for monitoring the chiral integrity of amino acid-based pharmaceuticals.
This guide explores and compares three major analytical platforms for chiral amino acid analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for separating enantiomers. The separation can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[5][6]
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly effective for the direct analysis of underivatized amino acids.[5][7] This approach is advantageous as it eliminates the need for derivatization, which can introduce additional steps and potential impurities.[5] These CSPs are compatible with both organic and aqueous mobile phases, making them suitable for a wide range of amino acids.[5]
Key Advantages of Chiral HPLC:
-
Direct and Indirect Analysis: Offers flexibility with both direct analysis on CSPs and indirect analysis after derivatization.[5][6]
-
Broad Applicability: A wide variety of CSPs are available, catering to different amino acid properties.[4]
-
LC-MS Compatibility: Many chiral HPLC methods are compatible with mass spectrometry, enabling sensitive and selective detection.[4][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for chiral amino acid analysis, often requiring derivatization to increase the volatility and thermal stability of the amino acids. A common approach involves derivatization with reagents like heptafluorobutyl chloroformate (HFBCF) followed by separation on a chiral capillary column, such as one coated with Chirasil-L-Val.[9][10][11]
This method offers high resolution and sensitivity, making it suitable for detecting trace amounts of D-enantiomers in complex biological matrices.[10] The use of mass spectrometry provides definitive identification and quantification of the separated enantiomers.[9][12]
Key Advantages of Chiral GC-MS:
-
High Resolution: Provides excellent separation of enantiomers, even for complex mixtures.[10]
-
High Sensitivity: Coupled with mass spectrometry, it allows for the detection of low-level epimerization.[12]
-
Robust and Reproducible: Well-established methods offer reliable and consistent results.[12]
Capillary Electrophoresis (CE)
Capillary electrophoresis has emerged as a highly efficient technique for chiral separations, requiring minimal sample volumes.[13] Chiral selectors, such as cyclodextrins, chiral crown ethers, or macrocyclic antibiotics, are added to the background electrolyte to facilitate the separation of enantiomers.[13][14][15]
Chiral ligand exchange CE (CLE-CE) is a specific mode of CE that is particularly effective for separating amino acid enantiomers.[14] This technique relies on the formation of transient diastereomeric complexes between the amino acid enantiomers, a metal ion, and a chiral ligand, which then migrate at different velocities in the electric field.[14]
Key Advantages of Chiral CE:
-
High Efficiency and Resolution: Capable of achieving baseline separation of enantiomers.[16]
-
Minimal Sample Consumption: Requires very small amounts of sample and reagents.[13][17]
-
Versatility: A wide range of chiral selectors can be employed to optimize separations.[13][14]
Quantitative Comparison of Techniques
The choice of analytical technique often depends on the specific application, the nature of the sample, and the required sensitivity and throughput. The following table summarizes key performance parameters for the discussed techniques.
| Technique | Derivatization | Typical Stationary/Selector Phase | Detection Method | Key Advantages |
| Chiral HPLC | Optional (Direct or Indirect) | Chiral Stationary Phases (e.g., macrocyclic glycopeptides, polysaccharide-based) | UV, MS, ELSD | Versatility, direct analysis of underivatized amino acids, LC-MS compatibility.[4][5][7] |
| Chiral GC-MS | Required | Chiral Capillary Columns (e.g., Chirasil-L-Val) | Mass Spectrometry (MS) | High resolution, high sensitivity, robust and reproducible.[9][10][12] |
| Chiral CE | Optional | Chiral Selectors in Buffer (e.g., cyclodextrins, chiral ligands) | UV, MS, Fluorescence | High efficiency, minimal sample consumption, versatility in selector choice.[13][14][16] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for each technique.
Chiral HPLC Analysis of Underivatized Amino Acids
This protocol is based on the use of a macrocyclic glycopeptide-based chiral stationary phase.[5]
1. Sample Preparation:
- Dissolve the amino acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm filter before injection.
2. HPLC Conditions:
- Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.
- Mobile Phase: A mixture of water, methanol, and formic acid. The exact ratio may need to be optimized for specific amino acids but a common starting point is 80:20:0.1 (v/v/v).[5]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 254 nm or Mass Spectrometry.
- Injection Volume: 10 µL.
Chiral GC-MS Analysis of Secondary Amino Acids
This protocol involves a two-step derivatization process.[9][11]
1. Derivatization:
- To an aqueous sample extract, add a solution of heptafluorobutyl chloroformate (HFBCF) in an organic solvent (e.g., hexane).
- Vortex the mixture to facilitate the derivatization and extraction of the N-HFB amino acid esters into the organic phase.
- Separate the organic phase and treat it with a methylamine solution to form the corresponding methylamides.
2. GC-MS Conditions:
- Column: Chirasil-L-Val capillary column.[9]
- Carrier Gas: Helium.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a controlled rate.
- Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for quantitative analysis.[9]
Chiral Capillary Electrophoresis Analysis of Amino Acids
This protocol utilizes a chiral ligand in the background electrolyte.[14]
1. Capillary Preparation:
- Before first use, rinse the new fused-silica capillary with 0.1 M sodium hydroxide, followed by distilled water, and then the running buffer.[14]
2. CE Conditions:
- Capillary: Fused-silica, 50 µm i.d., with an effective length of 52 cm.[14]
- Background Electrolyte (BGE): A buffer solution (e.g., 25 mM Tris-phosphate, pH 7.5) containing a chiral selector such as 1-ethyl-3-methyl imidazole L-tartrate ([EMIM][L-Tar]) and a metal ion like copper(II) sulfate.[14]
- Applied Voltage: 25 kV.[14]
- Temperature: 20 °C.[14]
- Injection: Hydrodynamic injection (e.g., 35 mbar for 30 s).[14]
- Detection: UV at 200 nm.[14]
Visualizing the Workflow
Understanding the experimental workflow is crucial for proper implementation. The following diagrams illustrate the key steps in chiral amino acid analysis.
Conclusion
The selection of an appropriate analytical method for chiral amino acid analysis is critical for ensuring the quality and safety of pharmaceutical products. Chiral HPLC, GC-MS, and CE each offer distinct advantages in terms of versatility, sensitivity, and efficiency. By understanding the principles and practical considerations of each technique, researchers and drug development professionals can make informed decisions to effectively monitor and control amino acid epimerization. The provided protocols and workflows serve as a starting point for method development and implementation in a laboratory setting.
References
- 1. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]
- 2. Amino Acid Racemization: Dating Organic Remains • ExploreAnthro.com [exploreanthro.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 12. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Monitoring H-Ala-OtBu.HCl Coupling Completion: The Kaiser Test and Its Alternatives
For researchers, scientists, and professionals in drug development, ensuring the complete coupling of amino acids is a critical step in solid-phase peptide synthesis (SPPS). Incomplete coupling reactions can lead to the formation of deletion peptides, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity. This guide provides a comprehensive comparison of the widely used Kaiser test and its alternatives for monitoring the coupling completion of H-Ala-OtBu.HCl, a primary amine-containing amino acid derivative.
The Kaiser test, a sensitive qualitative method, has long been the gold standard for detecting free primary amines on the resin support. However, its limitations have prompted the development and use of alternative methods. This guide will delve into the experimental protocols, performance data, and comparative analysis of the Kaiser test, the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) test, the Chloranil test, and newer quantitative colorimetric methods.
Comparative Overview of Coupling Monitoring Tests
The choice of a monitoring test depends on several factors, including the nature of the N-terminal amino acid, the desired sensitivity, and whether a qualitative or quantitative assessment is required. The following table summarizes the key characteristics of the Kaiser test and its alternatives.
| Test | Principle | Target Amine | Detection Signal | Sensitivity | Key Advantages | Key Limitations |
| Kaiser Test | Reaction of ninhydrin with primary amines. | Primary Amines | Intense blue color | High (can detect >99.9% completion)[1] | Widely used and well-established. | Unreliable for secondary amines (e.g., proline); can give false positives with excessive heating.[2] |
| TNBS Test | Reaction of 2,4,6-trinitrobenzenesulfonic acid with primary amines. | Primary Amines | Orange/Red color on beads | High (can detect 3 nmol/mg of resin) | Nearly equivalent sensitivity to Kaiser test.[3] | Does not detect secondary amines. |
| Chloranil Test | Reaction with chloranil. | Primary & Secondary Amines | Blue/Green color on beads | 5-8 µmol/g (primary), 2-5 µmol/g (secondary) | Effective for secondary amines like proline.[4] | Generally considered less sensitive than the Kaiser test for primary amines. |
| Isatin Test | Reaction of isatin with N-terminal proline. | Secondary Amines (specifically Proline) | Blue color on beads | Good for proline detection. | Specific for proline, avoiding ambiguity of the Kaiser test's brownish-red result. | Not a general test for other amino acids. |
| Quantitative Colorimetric Dyes | Acid-base reaction between dye-HCl salts and amines. | Primary & Secondary Amines | Yellow color in solution | High (RSD < 3.6%)[5] | Quantitative, non-destructive, and can lead to higher purity peptides.[5] | Newer method, may not be as widely established. |
Experimental Protocols
Detailed and consistent execution of these monitoring tests is crucial for reliable results. Below are the step-by-step protocols for the Kaiser test and its primary alternatives.
Kaiser Test Protocol
Reagents:
-
Solution A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[6]
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[6]
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[6]
Procedure:
-
Take 10-15 beads of the resin in a small test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the test tube at 110°C for 5 minutes.[6]
-
Observe the color of the beads and the solution.
-
Negative (Complete Coupling): Colorless or faint blue solution and beads.
-
Positive (Incomplete Coupling): Intense blue solution and/or beads.[6]
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test Protocol
Reagents:
-
Solution A: 1% (w/v) 2,4,6-trinitrobenzenesulfonic acid in DMF.
-
Solution B: 10% (v/v) diisopropylethylamine (DIPEA) in DMF.
Procedure:
-
Wash a few resin beads thoroughly with DMF.
-
Suspend the beads in fresh DMF in a small test tube.
-
Add 1 drop of Solution A and 1 drop of Solution B.
-
Allow the mixture to stand at room temperature for 5 minutes.
-
Wash the beads with DMF and observe their color.
-
Negative (Complete Coupling): Colorless beads.
-
Positive (Incomplete Coupling): Orange to red beads.
-
Chloranil Test Protocol
Reagents:
-
Solution A: 1 mL of acetaldehyde in 49 mL of DMF.[2]
-
Solution B: 1 g of p-chloranil in 49 mL of DMF.[2]
Procedure:
-
Place 1-5 mg of resin in a small test tube.
-
Add 1 drop of Solution A.
-
Add 1 drop of Solution B.
-
Let the mixture stand at room temperature for 5 minutes.[2]
-
Observe the color of the beads.
-
Negative (Complete Coupling): Yellowish beads.
-
Positive (Incomplete Coupling): Blue or green beads indicate the presence of free amine.[2]
-
Visualizing the Workflow: From Coupling to Decision
The following diagrams illustrate the logical flow of monitoring the this compound coupling reaction and the comparative workflows of the different testing methods.
Caption: A logical workflow for monitoring the completion of an amino acid coupling reaction in SPPS.
Caption: A side-by-side comparison of the key steps in the Kaiser, TNBS, and Chloranil tests.
Discussion and Recommendations
For the coupling of this compound, which possesses a primary amine, the Kaiser test is a highly sensitive and appropriate choice for qualitative monitoring. Its ability to confirm coupling completion to over 99.9% makes it a reliable tool for routine synthesis.[1] However, researchers must be cautious to avoid excessive heating, which can lead to the degradation of the Fmoc-protecting group and subsequent false-positive results.[2]
The TNBS test serves as an excellent alternative to the Kaiser test for primary amines, offering comparable sensitivity.[3] Its primary advantage is that it is performed at room temperature, eliminating the risk of heat-induced side reactions.
When synthesizing peptides containing secondary amines, such as proline, the Chloranil test or the more specific Isatin test are recommended. While the Chloranil test can also detect primary amines, its sensitivity for them is lower than that of the Kaiser or TNBS tests.[4]
For research and development where precise quantification of unreacted amines is critical, newer quantitative colorimetric methods present a significant advancement. These methods are non-destructive, highly accurate, and have been shown to yield peptides of higher purity.[5] The initial investment in developing and validating these methods can be offset by the improved quality and reliability of the synthesized peptides.
References
- 1. search.library.berkeley.edu [search.library.berkeley.edu]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. scispace.com [scispace.com]
- 5. Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Safety Operating Guide
Proper Disposal of H-Ala-OtBu.HCl: A Guide for Laboratory Professionals
Introduction
L-Alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl) is a common reagent in peptide synthesis and other laboratory applications. Proper handling and disposal are essential to ensure a safe working environment and compliance with environmental regulations. This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While it is not classified as a hazardous substance, potential for irritation exists.[1] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of spills, contain the material promptly. For small spills, use appropriate tools to transfer the material into a designated waste container.[1] For larger spills, a shovel can be used for containment and transfer.[1]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | L-Alanine tert-butyl ester hydrochloride[1] |
| Synonyms | (S)-2-Aminopropionic Acid tert-Butyl Ester Hydrochloride, H-Ala-OtBu·HCl |
| CAS Number | 13404-22-3[1][2] |
| Molecular Formula | C7H16ClNO2[1] |
| Molecular Weight | 181.66 g/mol [2] |
| Appearance | Crystalline powder[3] |
| Solubility | Soluble in methanol[3] |
| Storage Conditions | Keep refrigerated and protected from moisture.[2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids[2] |
Disposal Protocol
The primary directive for the disposal of this compound is to adhere to federal, state, and local environmental control regulations.[1] The following steps provide a general framework for proper disposal.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containers with "this compound" and any other components of the waste stream.
-
Segregate: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[2]
Step 2: Containerization
-
Use a dedicated, sealed, and properly labeled container for the collection of this compound waste.
-
For spill residues, ensure the absorbent material is compatible with the chemical and place it in the designated waste container.
Step 3: Consultation with Environmental Health and Safety (EHS)
-
Contact your institution's EHS department to understand the specific disposal regulations and procedures applicable to your location.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
Step 4: Waste Disposal
-
Follow the guidance provided by your EHS department. This may include:
-
Arranging for pickup by a licensed chemical waste disposal company.
-
Following specific institutional protocols for chemical waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling H-Ala-OtBu.HCl
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the handling of H-Ala-OtBu.HCl (L-Alanine tert-butyl ester hydrochloride), a common protected amino acid derivative used in peptide synthesis.[1] The following procedures and recommendations are designed to minimize risk and ensure proper use and disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses or goggles[2] | Chemical-resistant gloves[2] | Lab coat[2] | Use in a well-ventilated area. A dust respirator is recommended, especially for large quantities or if dust is generated[2]. |
| Dissolving in Solvents | Safety glasses or goggles[1] | Chemical-resistant gloves[2] | Lab coat[1] | Work in a chemical fume hood to avoid inhalation of vapors.[3] |
| Running Reactions | Safety glasses or goggles[1] | Chemical-resistant gloves[2] | Lab coat[1] | Reactions should be conducted in a chemical fume hood.[3] |
| Handling Spills | Splash goggles[2] | Chemical-resistant gloves[2] | Full suit, boots[2] | A self-contained breathing apparatus (SCBA) may be necessary for large spills to avoid inhalation[2]. |
Operational and Disposal Plans
Handling and Storage:
-
Handling : Avoid breathing dust.[2] Keep the compound away from heat and sources of ignition.[2] When handling, wash hands thoroughly after use and before eating, drinking, or smoking.[2][4]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is recommended to store the container under an inert atmosphere and refrigerated, as the compound is hygroscopic (sensitive to moisture).[5][6] Do not store above 5°C (41°F).[2]
Spill Management:
-
Small Spills : For small spills, use appropriate tools to carefully place the spilled material into a designated waste disposal container.[2]
-
Large Spills : For larger spills, use a shovel to transfer the material into a suitable waste container.[2] It is advisable to consult a specialist before handling a large spill, and more extensive PPE may be required.[2]
Disposal:
-
All waste material, including contaminated packaging, must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
